UCB-9260
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[1-[(2,5-dimethylphenyl)methyl]-6-(1-methylpyrazol-4-yl)benzimidazol-2-yl]-pyridin-4-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O/c1-17-4-5-18(2)21(12-17)16-31-24-13-20(22-14-28-30(3)15-22)6-7-23(24)29-26(31)25(32)19-8-10-27-11-9-19/h4-15,25,32H,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGFWGNCSYUEPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=C(C=CC(=C3)C4=CN(N=C4)C)N=C2C(C5=CC=NC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
UCB-9260 mechanism of action on TNF trimer
An In-depth Technical Guide on the Mechanism of Action of UCB-9260 on the TNF Trimer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tumor Necrosis Factor (TNF) is a key cytokine mediator in a range of autoimmune diseases, including rheumatoid arthritis and Crohn's disease.[1][2] While biologic drugs targeting TNF have proven successful, the development of small-molecule inhibitors has been challenging.[2][3] this compound is a potent, orally active small-molecule inhibitor of TNF that presents a novel mechanism of action.[1][4] Unlike traditional biologics that block the TNF-receptor interaction, this compound functions by stabilizing an asymmetric conformation of the soluble TNF trimer.[2][3][5] This allosteric modulation results in a distorted trimer that is incompetent for effective signaling through TNF receptor 1 (TNFR1), thereby inhibiting downstream inflammatory pathways.[1][] This document provides a comprehensive overview of the mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Stabilization of an Asymmetric TNF Trimer
This compound exerts its inhibitory effect by binding to a pocket located in the center of the TNF trimer.[1] This binding event is not a simple competitive antagonism of the receptor-binding site. Instead, it induces and stabilizes a distorted, asymmetrical conformation of the TNF trimer.[2][5][] In its normal, symmetrical state, the TNF trimer can engage three TNFR1 molecules, leading to receptor clustering and the initiation of downstream signaling.[5] The this compound-bound asymmetric TNF trimer is only capable of recruiting two of the three necessary TNFR1 copies.[5][] This incomplete receptor engagement leads to the formation of an incompetent signaling complex, effectively dampening the inflammatory cascade.[]
This unique mechanism of stabilizing a naturally sampled, receptor-incompetent conformation of TNF represents a novel approach to modulating protein-protein interactions for therapeutic benefit.[2][3]
Signaling Pathway: TNF-α and its Inhibition by this compound
Caption: TNF-α signaling pathway and the inhibitory mechanism of this compound.
Quantitative Data Summary
The potency and efficacy of this compound have been characterized through a series of in vitro and in vivo assays. The following tables summarize the key quantitative findings.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | Species | Stimulus | Endpoint | IC50 (Geometric Mean) | Citation |
| NF-κB Reporter Gene Assay | HEK-293 | Human | TNF (10 pM) | NF-κB Inhibition | 202 nM | [1][] |
| Cytotoxicity Assay | L929 | Human | Human TNF | TNF-dependent cytotoxicity | 116 nM | [1] |
| Cytotoxicity Assay | L929 | Mouse | Mouse TNF | TNF-dependent cytotoxicity | 120 nM | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosing | Endpoint | Result | Citation |
| TNF-dependent Neutrophil Recruitment (Mouse) | 10-300 mg/kg, p.o. | Dose-dependent inhibition of CD45+GR1+ cells | Significant decrease in neutrophil recruitment | [1][7] |
| Collagen Antibody-Induced Arthritis (CAIA) (Mouse) | 150 mg/kg, p.o., bid | Arthritis clinical score | Significant reduction in clinical score | [1][7] |
Detailed Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments cited in the development of this compound.
NF-κB Reporter Gene Assay
This assay quantifies the inhibition of TNF-driven NF-κB signaling in a cellular context.
-
Cell Line: HEK-293 cells.[1]
-
Assay Principle: Cells are transfected with a reporter gene construct where the expression of a quantifiable enzyme (e.g., luciferase) is under the control of an NF-κB response element.
-
Protocol:
-
HEK-293 cells are seeded in appropriate multi-well plates and allowed to adhere.
-
Cells are treated with serial dilutions of this compound or a vehicle control (DMSO).
-
Following a pre-incubation period, cells are stimulated with TNF (10 pM) to activate the NF-κB pathway. An anti-TNFR1 agonist antibody can be used as a control to confirm the compound's specificity for TNF.[2]
-
After an appropriate incubation time, cells are lysed, and the reporter enzyme activity is measured using a luminometer.
-
Percentage inhibition is calculated relative to controls (DMSO for minimum inhibition and an excess of a biologic anti-TNF agent or an NF-κB inhibitor for maximum inhibition).[2]
-
IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
-
L929 Cell Cytotoxicity Assay
This assay measures the ability of this compound to inhibit TNF-induced cell death.
-
Cell Line: Mouse L929 fibrosarcoma cells, which are sensitive to TNF-induced cytotoxicity.[2]
-
Protocol:
-
L929 cells are plated in 96-well plates.
-
Cells are co-treated with serial dilutions of this compound, a constant concentration of actinomycin D (to sensitize cells to TNF), and either human or mouse TNF.[2]
-
Control wells include cells with no TNF (maximum signal) and cells with TNF and DMSO (minimum signal).[2]
-
After incubation (typically 18-24 hours), cell viability is assessed using a colorimetric assay (e.g., MTT or CellTiter-Glo).
-
Percentage inhibition of cytotoxicity is calculated, and concentration-response curves are generated to determine the IC50.[2]
-
In Vivo TNF-Induced Neutrophil Recruitment Model
This model assesses the in vivo activity of this compound in a TNF-dependent inflammatory setting.
-
Animal Model: Male Balb/c mice.[1]
-
Protocol:
-
Mice are orally administered with this compound at various doses (e.g., 10, 30, 100, 300 mg/kg) or a vehicle control.[7]
-
After a defined period, an intraperitoneal injection of exogenous human or mouse TNF is administered to induce neutrophil recruitment.[1][7]
-
At a specified time point post-TNF injection, the peritoneal cavity is lavaged to collect infiltrating cells.
-
The collected cells are stained with fluorescently labeled antibodies against CD45 and GR1.
-
The number of neutrophils (CD45+GR1+ cells) is quantified using flow cytometry.[1]
-
The dose-dependent inhibitory effect of this compound on neutrophil recruitment is then determined.[1]
-
Workflow for In Vivo Neutrophil Recruitment Assay
Caption: Experimental workflow for the in vivo neutrophil recruitment assay.
Conclusion
This compound represents a significant advancement in the field of small-molecule TNF inhibitors. Its unique mechanism of action, which involves the stabilization of a distorted and signaling-incompetent TNF trimer, distinguishes it from existing biologic therapies. The robust in vitro and in vivo data demonstrate its potential as an effective, orally administered therapeutic for TNF-mediated autoimmune diseases. The detailed experimental protocols provided herein serve as a resource for researchers in the field to further investigate this novel class of TNF modulators.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. researchgate.net [researchgate.net]
- 3. Small molecules that inhibit TNF signalling by stabilising an asymmetric form of the trimer [ouci.dntb.gov.ua]
- 4. | BioWorld [bioworld.com]
- 5. Structural insights into the disruption of TNF-TNFR1 signalling by small molecules stabilising a distorted TNF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Binding Site of UCB-9260 on TNF-alpha: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding site and mechanism of action of UCB-9260, a small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-alpha). This compound represents a novel approach to TNF-alpha inhibition by stabilizing a distorted, asymmetric form of the TNF-alpha trimer, thereby impairing its signaling capabilities.
Executive Summary
This compound is an orally active compound that modulates TNF-alpha activity through a unique allosteric mechanism. Instead of blocking the receptor-binding site directly, this compound binds within the core of the TNF-alpha trimer. This binding event induces a conformational change, resulting in an asymmetric trimer that can only bind two of the three TNF receptor 1 (TNFR1) molecules.[1][] This incomplete receptor engagement leads to an incompetent signaling complex and subsequent inhibition of downstream inflammatory pathways.[1][][3]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the binding of this compound to TNF-alpha and its inhibitory effects.
| Parameter | Value | Species | Method | Reference |
| Binding Affinity (Kd) | 13 nM | Human | Not Specified | [4][5] |
| NF-κB Inhibition (IC50) | 202 nM | Human | HEK-293 cell-based assay | [][4] |
| TNF-dependent Cytotoxicity Inhibition (IC50) | 116 nM | Human | Cell-based cytotoxicity assay | [3][4] |
| TNF-dependent Cytotoxicity Inhibition (IC50) | 120 nM | Mouse | Cell-based cytotoxicity assay | [3][4] |
| Table 1: Binding Affinity and In Vitro Efficacy of this compound. |
The this compound Binding Site on TNF-alpha
Crystallographic studies have revealed that this compound binds to a pocket located in the center of the TNF-alpha trimer.[1][6] This pocket is formed by the movement of the TNF-alpha monomers relative to each other.[3] The binding of this compound stabilizes a distorted conformation of the trimer.[1][7]
Key amino acid residues of TNF-alpha are critical for the interaction with this compound. Site-directed mutagenesis studies have shown that a single mutation of Leucine 57 to Phenylalanine (L57F) abrogates the inhibitory effect of this compound, indicating that this residue is essential for binding.[6] Docking analyses have further suggested that this compound forms hydrogen bonds with Glycine 121 and Tyrosine 151, and engages in hydrophobic interactions with Leucine 57, Tyrosine 59, and Tyrosine 119.[8]
The binding pocket for this compound has been described as having three distinct regions, designated as Site 1, Site 2, and Site 3.[6]
Mechanism of Action: Stabilization of an Asymmetric Trimer
The binding of this compound to the core of the TNF-alpha trimer induces a conformational change that breaks the trimer's natural symmetry.[1][][7] This results in a distorted trimer that is unable to properly engage with its receptors. Specifically, the this compound-bound TNF-alpha trimer can only bind to two TNFR1 molecules, whereas the native, symmetric trimer binds to three.[1] This incomplete receptor binding prevents the formation of a functional signaling complex, thereby inhibiting downstream signaling pathways such as NF-κB activation.[1][]
References
- 1. Structural insights into the disruption of TNF-TNFR1 signalling by small molecules stabilising a distorted TNF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. scienceopen.com [scienceopen.com]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
UCB-9260: A Deep Dive into a Selective TNF Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tumor Necrosis Factor (TNF) is a pleiotropic cytokine central to the inflammatory cascade and a validated therapeutic target for a range of autoimmune diseases. UCB-9260 is an orally active, small molecule inhibitor of TNF that presents a novel mechanism of action. Unlike biologic agents that sequester TNF, this compound functions by stabilizing an asymmetric, signaling-incompetent conformation of the TNF trimer. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for its evaluation. This document is intended to serve as a resource for researchers and drug development professionals interested in the selective inhibition of TNF signaling.
Mechanism of Action
This compound selectively inhibits TNF signaling by binding to a pocket within the core of the TNF trimer.[1][2] This binding induces and stabilizes a distorted, asymmetric conformation of the trimer.[1][2] In its normal, symmetric state, the TNF trimer can bind to three TNF receptor 1 (TNFR1) molecules, leading to receptor clustering and downstream signaling. However, the asymmetric conformation stabilized by this compound is only capable of binding to two TNFR1 molecules.[1] This incomplete receptor engagement is insufficient to trigger the full downstream signaling cascade, effectively inhibiting TNF's biological activity.[1] This mechanism offers selectivity for TNF over other members of the TNF superfamily.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Binding Affinity and Inhibitory Potency of this compound
| Parameter | Species | Value | Assay | Reference(s) |
| Binding Affinity (Kd) | Human TNF | 13 nM | Surface Plasmon Resonance (SPR) | [3][4] |
| NF-κB Inhibition (IC50) | Human TNF (10 pM) | 202 nM | HEK-293 NF-κB Reporter Gene Assay | [2][4] |
| Cytotoxicity Inhibition (IC50) | Human TNF | 116 nM | L929 Cell Cytotoxicity Assay | [2] |
| Cytotoxicity Inhibition (IC50) | Mouse TNF | 120 nM | L929 Cell Cytotoxicity Assay | [2] |
Table 2: In Vivo Efficacy of this compound
| Model | Species | Dosing | Effect | Reference(s) |
| TNF-induced Neutrophil Recruitment | Mouse (BALB/c) | 10-300 mg/kg (p.o.) | Dose-dependent inhibition of human and mouse TNF-induced neutrophil recruitment. | [2] |
| Collagen Antibody-Induced Arthritis (CAIA) | Mouse | 150 mg/kg (p.o., twice daily) | Significant reduction in clinical arthritis score. | [2] |
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the TNF signaling pathway and the inhibitory action of this compound.
Caption: this compound stabilizes an asymmetric TNF trimer, preventing full TNFR1 activation.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound.
In Vitro Assays
This assay quantifies the ability of this compound to inhibit TNF-induced activation of the NF-κB signaling pathway.
-
Cell Line: Human Embryonic Kidney (HEK)-293 cells stably transfected with a reporter construct containing NF-κB response elements upstream of a secreted alkaline phosphatase (SEAP) or luciferase gene.[2]
-
Materials:
-
HEK-293 NF-κB reporter cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human TNF
-
This compound
-
Control inhibitor (e.g., a known NF-κB inhibitor)
-
Luciferase or SEAP detection reagent
-
96-well cell culture plates
-
-
Protocol:
-
Seed HEK-293 NF-κB reporter cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the cells overnight at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-incubate the cells with the this compound dilutions for a specified time (e.g., 1 hour).
-
Stimulate the cells with a pre-determined concentration of human TNF (e.g., 10 pM) that induces a submaximal reporter signal.[2]
-
Include control wells: cells with medium only (negative control), cells with TNF only (positive control), and cells with a known inhibitor (inhibition control).
-
Incubate the plate for a further period (e.g., 6-24 hours) to allow for reporter gene expression.
-
Measure the reporter gene activity (luminescence or absorbance) according to the manufacturer's instructions for the detection reagent.
-
Calculate the percentage inhibition for each this compound concentration relative to the positive and negative controls.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
This assay measures the ability of this compound to protect L929 mouse fibrosarcoma cells from TNF-induced cell death.
-
Cell Line: L929 mouse fibrosarcoma cells.
-
Materials:
-
L929 cells
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Recombinant human or mouse TNF
-
Actinomycin D
-
This compound
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
96-well cell culture plates
-
-
Protocol:
-
Seed L929 cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound.
-
Pre-incubate the cells with the this compound dilutions.
-
Add a cytotoxic concentration of TNF along with a sensitizing agent like Actinomycin D (e.g., 1 µg/mL).[5]
-
Include control wells: cells with medium only, cells with TNF and Actinomycin D only.
-
Incubate the plate for 18-24 hours.
-
Measure cell viability using a suitable reagent.
-
Calculate the percentage of cell survival for each this compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
SPR is used to determine the binding affinity (Kd) and kinetics (association and dissociation rates) of this compound to TNF.
-
Instrumentation: Biacore T100 or similar SPR instrument.
-
Materials:
-
Recombinant human TNF
-
This compound
-
SPR sensor chip (e.g., CM5)
-
Amine coupling kit
-
Running buffer (e.g., HBS-EP+)
-
-
Protocol:
-
Immobilize human TNF onto the sensor chip surface via amine coupling.
-
Prepare serial dilutions of this compound in running buffer.
-
Inject the this compound dilutions over the TNF-immobilized surface and a reference flow cell.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between cycles if necessary.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
In Vivo Assays
This model assesses the in vivo efficacy of this compound in blocking TNF-induced inflammation.
-
Animal Model: Male BALB/c mice.[2]
-
Materials:
-
Recombinant human or mouse TNF
-
This compound formulated for oral administration
-
Phosphate-buffered saline (PBS)
-
Flow cytometry antibodies (e.g., anti-CD45, anti-Gr-1)
-
-
Protocol:
-
Administer this compound or vehicle control orally to the mice.
-
After a specified time (e.g., 1 hour), inject TNF intraperitoneally.
-
After a further incubation period (e.g., 4 hours), euthanize the mice and perform a peritoneal lavage with PBS.[2]
-
Collect the peritoneal cells by centrifugation.
-
Stain the cells with fluorescently labeled antibodies against neutrophil markers.
-
Analyze the cell populations by flow cytometry to quantify the number of neutrophils (CD45+Gr-1+ cells).
-
Compare the number of neutrophils in the this compound-treated groups to the vehicle-treated group to determine the percentage of inhibition.
-
The CAIA model is a rapid and robust model of inflammatory arthritis used to evaluate the therapeutic potential of anti-inflammatory compounds.
-
Animal Model: Male BALB/c or DBA/1 mice.[2]
-
Materials:
-
Cocktail of monoclonal antibodies against type II collagen
-
Lipopolysaccharide (LPS)
-
This compound formulated for oral administration
-
-
Protocol:
-
On day 0, induce arthritis by administering an anti-collagen antibody cocktail intravenously or intraperitoneally.
-
On a subsequent day (e.g., day 3 or 5), administer LPS intraperitoneally to synchronize and enhance the inflammatory response.[2]
-
Begin oral administration of this compound or vehicle control at a specified dosing regimen (e.g., twice daily) starting from the day of antibody injection (prophylactic) or after the onset of clinical signs (therapeutic).[2]
-
Monitor the mice daily for clinical signs of arthritis and score each paw based on the degree of inflammation and swelling (e.g., on a scale of 0-4). The total clinical score per mouse is the sum of the scores for all four paws.
-
Measure paw thickness or volume using a caliper as an additional quantitative measure of inflammation.
-
Continue treatment and monitoring for the duration of the study (typically 10-14 days).
-
At the end of the study, paws can be collected for histological analysis of joint inflammation, cartilage damage, and bone erosion.
-
Experimental Workflows
The following diagrams illustrate the workflows for key experimental procedures.
References
- 1. Structural insights into the disruption of TNF-TNFR1 signalling by small molecules stabilising a distorted TNF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecules that inhibit TNF signalling by stabilising an asymmetric form of the trimer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neutrophils and macrophages drive TNF-induced lethality via TRIF/CD14-mediated responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of Tumor Necrosis Factor and Lymphotoxins - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of UCB-9260: A Novel Allosteric Inhibitor of Tumor Necrosis Factor-alpha
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine that plays a central role in the pathogenesis of numerous autoimmune and inflammatory diseases. While biologic therapies targeting TNF-α have revolutionized the treatment of conditions like rheumatoid arthritis and Crohn's disease, the development of small-molecule inhibitors has been challenging. This technical guide provides an in-depth overview of the discovery and development of UCB-9260, a first-in-class, orally active, small-molecule modulator of TNF-α. This compound employs a novel mechanism of action, stabilizing an asymmetric, signaling-incompetent conformation of the TNF-α trimer, thereby preventing its interaction with the TNF receptor 1 (TNFR1) and subsequent downstream signaling.[1][2][3][4] This document details the quantitative pharmacology, key experimental methodologies, and the underlying signaling pathways associated with this compound.
Data Presentation
The following tables summarize the key quantitative data for this compound, encompassing its binding affinity, in vitro efficacy, and in vivo activity.
Table 1: Binding Affinity and In Vitro Efficacy of this compound
| Parameter | Species | Value | Assay | Reference |
| Binding Affinity (Kd) | Human TNF-α | 13 nM | Surface Plasmon Resonance (SPR) | [5] |
| NF-κB Inhibition (IC50) | Human | 202 nM | HEK293 NF-κB Reporter Gene Assay (stimulated with 10 pM human TNF-α) | [3] |
| Cytotoxicity Inhibition (IC50) | Human TNF-α dependent | 116 nM | L929 Cell Cytotoxicity Assay | [3] |
| Cytotoxicity Inhibition (IC50) | Mouse TNF-α dependent | 120 nM | L929 Cell Cytotoxicity Assay | [3] |
Table 2: In Vivo Efficacy of this compound in Mouse Models
| Model | Species | Dosing Regimen | Key Finding | Reference |
| TNF-α-induced Peritoneal Neutrophil Recruitment | Balb/c Mice | 10-300 mg/kg, p.o. | Dose-dependent inhibition of neutrophil recruitment | [6] |
| Collagen-Induced Arthritis (CIA) | DBA/1 Mice | 150 mg/kg, p.o., twice daily | Significant reduction in clinical arthritis score | [4][6] |
Signaling Pathway and Mechanism of Action
This compound's unique mechanism of action involves the allosteric inhibition of TNF-α. The diagram below illustrates the canonical TNF-α signaling pathway and the point of intervention by this compound.
Caption: TNF-α signaling pathway and this compound's mechanism of action.
Experimental Workflows
The following diagrams illustrate the generalized workflows for the key in vitro and in vivo experiments used in the characterization of this compound.
Caption: Generalized workflow for in vitro efficacy assays.
Caption: Generalized workflow for in vivo efficacy models.
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To determine the binding affinity (Kd) of this compound to human TNF-α.
Methodology:
-
Instrumentation: Biacore T200 (GE Healthcare).[4]
-
Ligand Immobilization: Recombinant human TNF-α is immobilized on a CM5 sensor chip via amine coupling.
-
Analyte Preparation: this compound is serially diluted in a suitable running buffer (e.g., HBS-EP+) containing a small percentage of DMSO to ensure solubility.[5]
-
Binding Measurement: The diluted this compound solutions are injected over the sensor chip surface at a constant flow rate.[5] The association and dissociation phases are monitored in real-time by detecting changes in the surface plasmon resonance signal.
-
Data Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).[4]
NF-κB Reporter Gene Assay
Objective: To quantify the inhibitory effect of this compound on TNF-α-induced NF-κB activation.
Methodology:
-
Cell Line: HEK293 cells stably transfected with a luciferase reporter gene under the control of an NF-κB response element.[3][7][8]
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 30,000 cells per well and allowed to adhere overnight.[8]
-
Compound Treatment: this compound is serially diluted and pre-incubated with a fixed concentration of human TNF-α (e.g., 10 pM) for a defined period (e.g., 1 hour) at 37°C.[3]
-
Cell Stimulation: The TNF-α/UCB-9260 mixture is added to the cells, and the plates are incubated for 5-6 hours at 37°C in a CO2 incubator.[3][8]
-
Luciferase Assay: A luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System) is added to each well, and luminescence is measured using a luminometer.[8]
-
Data Analysis: The percentage inhibition of NF-κB activity is calculated relative to controls (unstimulated cells and cells stimulated with TNF-α in the absence of the inhibitor). The IC50 value is determined by fitting the data to a four-parameter logistic equation.[3]
L929 Cell Cytotoxicity Assay
Objective: To assess the ability of this compound to inhibit TNF-α-induced cytotoxicity.
Methodology:
-
Cell Line: Mouse L929 fibrosarcoma cells, which are sensitive to TNF-α-mediated apoptosis.[3][9]
-
Cell Seeding: L929 cells are seeded in 96-well plates at a density of approximately 2 x 104 cells per well and cultured overnight.[9]
-
Treatment: Cells are treated with a mixture of a fixed concentration of human or mouse TNF-α, a sensitizing agent such as Actinomycin D (e.g., 1 µg/mL), and serial dilutions of this compound.[3][9] The plates are incubated for 18-24 hours.
-
Viability Measurement: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay.[9]
-
Data Analysis: The percentage inhibition of cytotoxicity is calculated relative to controls (untreated cells and cells treated with TNF-α and Actinomycin D alone). The IC50 value is determined from the dose-response curve.[3]
TNF-α-Induced Peritoneal Neutrophil Recruitment in Mice
Objective: To evaluate the in vivo efficacy of this compound in a TNF-α-driven model of acute inflammation.
Methodology:
-
Animal Model: Male Balb/c mice.[6]
-
Dosing: this compound is administered orally (p.o.) at various doses (e.g., 10-300 mg/kg).[6]
-
Induction of Inflammation: After a specified time following compound administration, human TNF-α is injected intraperitoneally (i.p.) to induce neutrophil recruitment.
-
Sample Collection: At a fixed time point after TNF-α injection (e.g., 4 hours), the peritoneal cavity is lavaged with PBS to collect the infiltrating cells.[6]
-
Analysis: The number of neutrophils in the peritoneal lavage fluid is quantified by flow cytometry, typically by staining for neutrophil-specific markers such as Ly-6G and CD11b.
-
Data Analysis: The percentage inhibition of neutrophil recruitment is calculated for each dose group compared to the vehicle-treated control group.
Collagen-Induced Arthritis (CIA) in Mice
Objective: To assess the therapeutic potential of this compound in a well-established animal model of rheumatoid arthritis.
Methodology:
-
Animal Model: Male DBA/1 mice, which are susceptible to CIA.[4][10]
-
Induction of Arthritis:
-
Primary Immunization (Day 0): Mice are immunized intradermally at the base of the tail with an emulsion of bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA).[4][10][11]
-
Booster Immunization (Day 21): A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.[10][11]
-
-
Treatment: this compound is administered orally, typically starting from the onset of clinical signs of arthritis. A common dosing regimen is 150 mg/kg, twice daily.[6]
-
Assessment of Arthritis:
-
Clinical Scoring: Arthritis severity is assessed visually and scored based on the degree of erythema and swelling in the paws. A common scoring system ranges from 0 (no signs of arthritis) to 4 (severe inflammation with ankylosis) for each paw, resulting in a maximum score of 16 per mouse.[11]
-
Paw Thickness: Paw swelling can be quantified by measuring the thickness of the paws with calipers.[11]
-
-
Data Analysis: The mean arthritis score and paw thickness are compared between the this compound-treated group and the vehicle-treated control group over time.
Conclusion
This compound represents a significant advancement in the pursuit of small-molecule therapies for TNF-α-mediated diseases. Its novel allosteric mechanism of action, which stabilizes a signaling-incompetent conformation of the TNF-α trimer, offers a differentiated approach compared to the direct binding and neutralization strategy of biologic agents. The data presented in this guide demonstrate the potent and selective inhibition of TNF-α signaling by this compound, both in vitro and in vivo. The detailed experimental protocols provided herein offer a comprehensive resource for researchers and drug development professionals seeking to understand and further investigate this promising therapeutic candidate and similar allosteric modulators of protein-protein interactions.
References
- 1. chondrex.com [chondrex.com]
- 2. rupress.org [rupress.org]
- 3. researchgate.net [researchgate.net]
- 4. An orally available small molecule that targets soluble TNF to deliver anti-TNF biologic-like efficacy in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A conformation-selective monoclonal antibody against a small molecule-stabilised signalling-deficient form of TNF - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. promega.com [promega.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. A Novel Competitive Binding Screening Assay Reveals Sennoside B as a Potent Natural Product Inhibitor of TNF-α [mdpi.com]
- 10. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]
- 11. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
UCB-9260: A-Technical Guide to a Novel TNF-α Modulator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of UCB-9260, a novel, orally active small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α). All data is presented in a structured format to facilitate research and development efforts in the fields of immunology, inflammation, and drug discovery.
Chemical Structure and Properties
This compound is a potent and selective inhibitor of TNF-α signaling.[1][2] Its chemical identifiers and physicochemical properties are summarized below.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | --INVALID-LINK--methanol |
| CAS Number | 1515888-53-5[3] |
| Molecular Formula | C26H25N5O[3] |
| SMILES | Cc1cc(C)ccc1Cn1c2cc(c3cn(C)nc3)ccc2nc1C(O)c4ccncc4 |
| InChIKey | RZGFWGNCSYUEPR-UHFFFAOYSA-N[3] |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 423.51 g/mol | Calculated |
| LogP | 1.74 | [4] |
| H-Bond Donors | 2 | [4] |
| H-Bond Acceptors | 8 | [4] |
| Rotatable Bonds | 4 | [4] |
| Solubility | DMSO: 125 mg/mL (295.15 mM) | MedChemExpress |
Pharmacological Properties
This compound exhibits a unique mechanism of action by stabilizing an asymmetric, inactive conformation of the TNF-α trimer, thereby preventing its interaction with the TNF receptor 1 (TNFR1).[5][] This allosteric modulation results in the inhibition of downstream signaling pathways, including the NF-κB pathway.[2][7]
In Vitro Activity
| Parameter | Value | Species | Assay |
| TNF Binding Affinity (Kd) | 13 nM[2] | Human | Cell-free assay[2] |
| NF-κB Inhibition (IC50) | 202 nM[1][2] | Human | HEK-293 cells (TNF-stimulated)[1] |
| Cytotoxicity Inhibition (IC50) | 116 nM[8] | Human TNF | L929 cells[8] |
| Cytotoxicity Inhibition (IC50) | 120 nM[8] | Mouse TNF | L929 cells[8] |
In Vivo Efficacy
This compound has demonstrated significant efficacy in preclinical models of inflammatory diseases.[9][10]
| Model | Dosing | Effect |
| Collagen Antibody-Induced Arthritis (CAIA) in mice | 150 mg/kg, p.o., twice daily[10] | Significant reduction in clinical arthritis score[10] |
| TNF-induced Neutrophil Recruitment in mice | 10-300 mg/kg, p.o.[8] | Dose-dependent inhibition of neutrophil recruitment[8] |
Mechanism of Action: TNF-α Signaling Pathway Modulation
This compound functions by binding to a cryptic pocket within the TNF-α trimer, which stabilizes an asymmetric conformation of the protein.[5] This conformational change prevents the productive binding of the third TNFR1, thereby inhibiting the initiation of the downstream signaling cascade that leads to inflammation.[]
Caption: this compound binds to the TNF-α trimer, stabilizing an asymmetric conformation that prevents productive receptor binding and subsequent NF-κB activation.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves a multi-step process. A detailed description of the synthesis can be found in the supplementary information of the publication by O'Connell et al. (2019). The key steps include the formation of a benzimidazole core followed by the introduction of the pyridinylmethanol and the substituted pyrazole moieties.
TNF-α Induced NF-κB Reporter Gene Assay
This assay is crucial for quantifying the inhibitory effect of compounds on the TNF-α signaling pathway. The following is a generalized protocol based on methods described in the literature.[1][11][12][13][14]
Objective: To measure the dose-dependent inhibition of TNF-α-induced NF-κB activation by this compound.
Materials:
-
HEK-293 cells stably expressing an NF-κB-driven luciferase reporter gene.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Recombinant human TNF-α.
-
This compound stock solution in DMSO.
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed HEK-293 NF-κB reporter cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. Include a vehicle control (DMSO) and a positive control (e.g., a known NF-κB inhibitor).
-
Cell Treatment: Remove the old medium from the cells and add the prepared compound dilutions. Incubate for a pre-determined time (e.g., 1 hour).
-
TNF-α Stimulation: Add a pre-titered, sub-maximal concentration of TNF-α (e.g., 10 pM) to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for a further period (e.g., 6 hours) to allow for luciferase gene expression.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the TNF-α stimulated control. Determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for the TNF-α induced NF-κB reporter gene assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. An orally available small molecule that targets soluble TNF to deliver anti-TNF biologic-like efficacy in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights into the disruption of TNF-TNFR1 signalling by small molecules stabilising a distorted TNF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Small molecules that inhibit TNF signalling by stabilising an asymmetric form of the trimer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
- 10. researchgate.net [researchgate.net]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. resources.amsbio.com [resources.amsbio.com]
- 14. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
In-Depth Technical Guide: Pharmacokinetics and Oral Bioavailability of UCB-9260
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and oral bioavailability of UCB-9260, a novel, orally active small molecule inhibitor of Tumor Necrosis Factor (TNF). This compound represents a promising therapeutic candidate for autoimmune diseases by stabilizing an asymmetric, signaling-deficient conformation of the TNF trimer. This document synthesizes available data on its absorption, distribution, metabolism, and excretion (ADME) properties, focusing on preclinical studies in mice.
Core Pharmacokinetic Parameters of this compound
This compound has been evaluated in several preclinical models to determine its pharmacokinetic profile and oral bioavailability. The following tables summarize the key quantitative data obtained from in vivo studies in mice, providing insights into its exposure levels following oral administration.
Table 1: Blood Concentrations of this compound in Mice Following Oral Administration in TNF-Induced Neutrophilia Models
| Dose (mg/kg) | Time Post-Dose (hours) | Total Blood Concentration (nM) | Free Blood Concentration (nM) | In Vivo Model |
| 10 | 0.5 | 830 ± 184 | 20 ± 4 | Human TNF Neutrophilia |
| 10 | 0.5 | 1,319 ± 88 | 32 ± 2 | Mouse TNF Neutrophilia |
| 10 | 1 | - | 2 ± 0.4 | Zymosan-Induced Neutrophilia |
| 30 | 1 | - | 70 ± 7 | Zymosan-Induced Neutrophilia |
| 100 | 1 | 26,255 ± 4,103 | - | Zymosan-Induced Neutrophilia |
Data presented as mean ± standard deviation. Data sourced from supplementary materials of O'Connell et al., Nature Communications, 2019.[1]
Experimental Protocols
The pharmacokinetic data presented above were generated from well-defined preclinical in vivo models. The following sections detail the methodologies employed in these key experiments.
TNF-Induced Neutrophil Recruitment Model
This model assesses the ability of a compound to inhibit the biological activity of TNF in vivo.
Workflow Diagram:
Caption: Workflow for the TNF-induced neutrophil recruitment model.
Protocol Details:
-
Animal Model: Male DBA/1 mice are typically used for this model.
-
Dosing: this compound is administered orally (p.o.) at doses ranging from 10 to 300 mg/kg. A vehicle control group and a positive control (e.g., an anti-TNF antibody like CDP571) are included.[2]
-
TNF Challenge: A solution of recombinant human or mouse TNF is injected into the peritoneal cavity of the mice to induce an inflammatory response, specifically the recruitment of neutrophils.[2]
-
Sample Collection: At a specified time point after the TNF challenge (e.g., a few hours), the peritoneal cavity is washed with a saline solution (lavage) to collect the recruited immune cells.[2]
-
Analysis: The collected cells are stained with fluorescently labeled antibodies against specific cell surface markers (CD45 and GR1 for neutrophils) and analyzed by flow cytometry to quantify the number of neutrophils.[2]
-
Blood Sampling: Blood samples are collected at specified time points (e.g., 0.5 or 1 hour post-dose) to determine the systemic exposure of this compound.[1]
Zymosan-Induced Neutrophilia Model
This model provides an alternative method to assess anti-inflammatory activity by using a yeast-derived particle, zymosan, to induce inflammation.
Workflow Diagram:
Caption: Workflow for the zymosan-induced neutrophilia model.
Protocol Details:
-
Animal Model: Similar to the TNF-induced model, specific mouse strains susceptible to inflammatory responses are used.
-
Dosing: this compound is administered orally at various doses.
-
Zymosan Challenge: Zymosan is injected intraperitoneally to elicit an inflammatory response characterized by neutrophil infiltration.
-
Sample Collection and Analysis: Peritoneal lavage is performed, and the recruited neutrophils are quantified, typically by flow cytometry.
-
Blood Sampling: Blood samples are collected at designated times post-dosing to measure the concentration of this compound.[1]
Mechanism of Action: Stabilization of Asymmetric TNF Trimer
The therapeutic effect of this compound is derived from its unique mechanism of action. It binds to a central pocket of the soluble TNF trimer, stabilizing an asymmetric conformation. This altered conformation is incapable of productively binding to and signaling through the TNF receptor 1 (TNFR1), thereby inhibiting downstream inflammatory signaling.
Signaling Pathway Diagram:
Caption: Mechanism of action of this compound on TNF signaling.
Summary and Conclusion
This compound is an orally administered small molecule that effectively inhibits TNF signaling. Preclinical pharmacokinetic studies in mice have demonstrated systemic exposure following oral dosing, with blood concentrations reaching levels sufficient to engage the target and exert a biological effect in inflammatory models. The provided data from TNF- and zymosan-induced neutrophilia models offer a quantitative basis for understanding the in vivo exposure of this compound. The detailed experimental protocols serve as a reference for researchers in the field of immunology and drug development. Further studies are required to fully elucidate the complete pharmacokinetic profile, including parameters such as Cmax, Tmax, AUC, elimination half-life, and oral bioavailability, to support its continued development as a potential therapeutic for autoimmune diseases.
References
UCB-9260: A Novel Small Molecule Modulator of the TNF Signaling Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action, quantitative effects, and experimental validation of UCB-9260, an orally active small molecule inhibitor of Tumor Necrosis Factor (TNF). This compound represents a significant advancement in the field of anti-inflammatory therapeutics by targeting TNF through a novel allosteric mechanism, distinguishing it from existing biologic therapies.
Introduction to TNF and the Rationale for Inhibition
Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine that plays a central role in orchestrating the inflammatory response.[1] It is a key mediator in the pathogenesis of numerous autoimmune diseases, including rheumatoid arthritis, Crohn's disease, and psoriasis.[2][3] TNF-α exists as a biologically active homotrimer, which, upon binding to its receptors, primarily TNF Receptor 1 (TNFR1), initiates a signaling cascade that leads to the activation of pro-inflammatory pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[][5]
While biologic drugs, such as monoclonal antibodies, have been highly successful in neutralizing TNF-α, there remains a need for orally available small molecule inhibitors to address limitations like immunogenicity and cost.[6] this compound emerges from a class of compounds designed to meet this need, inhibiting TNF signaling not by direct blockade of the receptor-binding site, but by stabilizing a naturally occurring, signaling-incompetent conformation of the TNF trimer.[2][3]
Mechanism of Action: Stabilization of an Asymmetric TNF Trimer
The primary mechanism of this compound involves its binding to a cryptic pocket within the core of the soluble TNF-α trimer.[7] This binding event induces and stabilizes a distorted, asymmetrical conformation of the trimer.[][6][8]
The consequences of this conformational change are critical for its inhibitory function:
-
Incomplete Receptor Engagement: A symmetrical TNF trimer is required to bind and activate three TNFR1 molecules, a crucial step for initiating a robust downstream signal. The this compound-stabilized asymmetric trimer is only capable of binding to two copies of TNFR1.[7]
-
Formation of an Incompetent Signaling Complex: This recruitment of only two TNFR1 molecules results in an incompetent signaling complex, thereby preventing the full activation of downstream signaling pathways.[]
-
Reduced Downstream Signaling: By compromising the initial receptor activation step, this compound effectively inhibits subsequent events, including the activation of NF-κB.[][6]
This allosteric inhibition is highly specific to TNF, with negligible effects observed on other members of the TNF superfamily.[6][9]
Quantitative Data Summary
The efficacy of this compound has been quantified through various in vitro and in vivo assays. The data highlights its potent binding affinity and functional inhibition of the TNF pathway.
Table 1: In Vitro Potency and Binding Affinity of this compound
| Parameter | Value | Species | Assay/Cell Line | Reference |
|---|---|---|---|---|
| Binding Affinity (Kd) | 13 nM | Human | Cell-free assay | [8][10] |
| NF-κB Inhibition (IC50) | 202 nM | Human | Hek-293 cells (10 pM TNF) | [][6] |
| NF-κB Inhibition (IC50) | 552 nM | Human | Hek-293 cells (100 pM TNF) | [7] |
| Cytotoxicity Inhibition (IC50) | 116 nM | Human TNF | L929 cells | [2][6] |
| Cytotoxicity Inhibition (IC50) | 120 nM | Mouse TNF | L929 cells |[2][6] |
Table 2: In Vivo Efficacy of this compound in Mouse Models
| Model | Endpoint | Dosing | Result | Reference |
|---|---|---|---|---|
| TNF-induced Neutrophil Recruitment | Reduction of CD45+GR1+ cells | 10-300 mg/kg (p.o.) | Dose-dependent inhibition | [5][6] |
| Collagen Antibody-Induced Arthritis (CAIA) | Reduction of clinical score | 150 mg/kg (p.o., bid) | Significant reduction in arthritis score |[5] |
Detailed Experimental Protocols
The following sections describe the methodologies used to generate the quantitative data for this compound.
4.1. NF-κB Reporter Gene Assay
-
Objective: To measure the inhibition of TNF-driven NF-κB activation in a cellular context.
-
Cell Line: Hek-293 cells engineered with an NF-κB reporter gene system.[2]
-
Protocol:
-
Hek-293 cells are seeded in appropriate multi-well plates.
-
Cells are treated with varying concentrations of this compound or a vehicle control (DMSO).[2]
-
Signaling is stimulated by adding either human TNF (typically 10 pM) or an anti-TNFR1 agonist antibody.[2][7]
-
Following incubation, NF-κB activity is measured via the reporter system (e.g., luciferase or alkaline phosphatase).
-
Percentage inhibition is calculated relative to controls: a DMSO-treated control (0% inhibition) and maximum inhibition achieved with an excess of a biologic anti-TNF agent or a known NF-κB inhibitor (100% inhibition).[2]
-
IC50 values are determined from the resulting concentration-response curves.[6]
-
4.2. TNF-dependent Cytotoxicity Assay
-
Objective: To assess the ability of this compound to inhibit the cytotoxic effects of TNF.
-
Cell Line: Mouse L929 fibrosarcoma cells, which are sensitive to TNF-induced apoptosis.[2]
-
Protocol:
-
L929 cells are plated in 96-well plates.
-
Cells are pre-treated with serial dilutions of this compound.
-
Cytotoxicity is induced by the addition of either human or mouse TNF in the presence of a sensitizing agent like actinomycin D.
-
After an incubation period (e.g., 18-24 hours), cell viability is assessed using a standard method such as CellTiter-Glo® or MTT assay.
-
The concentration of this compound that inhibits 50% of the TNF-induced cell death (IC50) is calculated.[2][6]
-
4.3. In Vivo TNF-induced Neutrophil Recruitment
-
Objective: To evaluate the in vivo activity of this compound in a TNF-dependent model of acute inflammation.
-
Animal Model: Adult male Balb/c mice.[6]
-
Protocol:
-
Mice are orally administered this compound at various doses (e.g., 10, 30, 100, 300 mg/kg) or a vehicle control.[5]
-
After a set period (e.g., 1 hour), inflammation is induced by an intraperitoneal injection of human or mouse TNF.[6]
-
Following a defined time (e.g., 4 hours), the peritoneal cavity is lavaged to collect cells.
-
The collected cells are stained with fluorescently labeled antibodies against CD45 (a pan-leukocyte marker) and GR1 (a neutrophil marker).
-
The number of neutrophils (CD45+GR1+ cells) is quantified using flow cytometry.[6]
-
The dose-dependent inhibition of neutrophil recruitment is then determined.[5]
-
4.4. Surface Plasmon Resonance (SPR)
-
Objective: To measure the binding kinetics and affinity (Kd) of this compound to TNF.
-
Methodology:
-
A Biacore instrument is used for the analysis.[3]
-
Human TNF is immobilized onto the surface of a sensor chip.[1][3]
-
A solution containing this compound (the analyte) is flowed over the chip surface.
-
The binding of this compound to the immobilized TNF is detected as a change in mass on the sensor surface, providing association and dissociation rates.[3]
-
The equilibrium dissociation constant (Kd) is calculated from these kinetic parameters.
-
Conclusion
This compound is a potent, orally active small molecule inhibitor of TNF signaling. Its unique allosteric mechanism, which involves the stabilization of a signaling-deficient, asymmetric form of the TNF trimer, represents a novel therapeutic strategy.[][6] This mechanism has been validated through extensive in vitro and in vivo studies, demonstrating potent inhibition of the NF-κB pathway and efficacy in animal models of inflammation. The data presented in this guide underscores the potential of this compound and similar molecules to be developed as a new class of oral therapies for TNF-mediated autoimmune diseases, offering a valuable alternative to current biologic treatments.[2][3]
References
- 1. An orally available small molecule that targets soluble TNF to deliver anti-TNF biologic-like efficacy in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An orally available small molecule that targets soluble TNF to deliver anti-TNF biologic-like efficacy in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. immune-system-research.com [immune-system-research.com]
- 7. Structural insights into the disruption of TNF-TNFR1 signalling by small molecules stabilising a distorted TNF - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. scienceopen.com [scienceopen.com]
- 10. medchemexpress.com [medchemexpress.com]
Structural Biology of UCB-9260 and its Interaction with Tumor Necrosis Factor (TNF): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structural and molecular interactions between the small molecule inhibitor UCB-9260 and Tumor Necrosis Factor (TNF). This compound represents a novel class of TNF inhibitors that function by stabilizing an asymmetric, signaling-incompetent conformation of the TNF trimer. This document details the binding kinetics, mechanism of action, and the structural basis of this interaction, supported by quantitative data, experimental methodologies, and pathway diagrams.
Quantitative Analysis of this compound-TNF Interaction
The interaction between this compound and TNF has been characterized by various biophysical and cellular assays. The key quantitative data are summarized below.
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | 13 nM | [1][2] | |
| NF-κB Inhibition (IC50) | 202 nM | Hek-293 cells (stimulated with 10 pM hTNF) | [1][2][3][] |
| TNF-dependent Cytotoxicity Inhibition (IC50) | 116 nM (human TNF) | L929 cells | [2][3] |
| 120 nM (mouse TNF) | L929 cells | [2][3] | |
| NF-κB Inhibition (IC50) at higher TNF concentration | 552 nM | NF-κβ reporter cell assay (driven by 100 pM hTNF) | [5] |
Mechanism of Action: Stabilization of an Asymmetric TNF Trimer
This compound inhibits TNF signaling through a unique mechanism. Instead of directly blocking the receptor-binding site, it binds to a pocket in the center of the TNF trimer. This binding event is induced by the movement of the TNF monomers and results in the stabilization of a distorted, asymmetric form of the trimer.[1][2][] This asymmetry compromises the ability of the TNF trimer to effectively engage and activate its receptor, TNFR1, thereby reducing downstream signaling.[][5] Structural studies have revealed that the compound-bound, distorted TNF trimer can only bind to two copies of TNFR1, as opposed to the three required for full activation.[5]
Experimental Protocols
The characterization of the this compound-TNF interaction has relied on key experimental techniques, primarily X-ray crystallography and Surface Plasmon Resonance (SPR).
X-ray Crystallography for Protein-Ligand Complex Structure Determination
Determining the high-resolution structure of the this compound-TNF complex is crucial for understanding the molecular details of the interaction.
Protocol:
-
Protein Expression and Purification: Human TNF is expressed, purified, and concentrated to 4–7 mg/mL in a buffer solution (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).[3]
-
Complex Formation: The purified TNF is incubated overnight at 4°C with a 1-2 molar excess of this compound.[3]
-
Crystallization: The TNF-compound complex is crystallized using sitting drop vapor diffusion by mixing the complex with a crystallization solution (e.g., 13% MPD, 13% PEG 1000, 13% PEG3350, 0.1 M HEPES, pH 8.0).[3] Crystals suitable for diffraction are typically obtained after approximately two weeks.[3]
-
Data Collection and Structure Determination: Crystals are cryo-protected and diffraction data is collected at a synchrotron source.[3] The resulting electron density maps are used to solve and refine the three-dimensional structure of the complex.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of the interaction between this compound and TNF in real-time.
Protocol:
-
Chip Preparation: A sensor chip (e.g., Biacore CM5) is activated.
-
Ligand Immobilization: Human TNF is immobilized onto the sensor chip surface.
-
Analyte Injection: A series of concentrations of this compound are flowed over the chip surface. For single-cycle kinetics, concentrations can range from 0.625 µM to 10 µM.[6]
-
Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the binding of this compound to TNF, is measured in real-time to generate a sensorgram.
-
Data Analysis: The association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kd) are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model).[6][7]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the TNF signaling pathway, the mechanism of its inhibition by this compound, and a typical experimental workflow for its characterization.
Caption: Canonical TNF-TNFR1 signaling pathway leading to NF-κB activation.
Caption: Mechanism of this compound action on TNF trimer stabilization.
Caption: Workflow for structural and kinetic characterization of this compound-TNF interaction.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small molecules that inhibit TNF signalling by stabilising an asymmetric form of the trimer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights into the disruption of TNF-TNFR1 signalling by small molecules stabilising a distorted TNF - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. A conformation-selective monoclonal antibody against a small molecule-stabilised signalling-deficient form of TNF - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for UCB-9260 in a Collagen-Induced Arthritis (CIA) Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by inflammation of the synovial joints, leading to cartilage and bone destruction. Tumor necrosis factor-alpha (TNF-α) is a key pro-inflammatory cytokine implicated in the pathogenesis of RA. UCB-9260 is an orally available small molecule inhibitor of TNF-α. Unlike biologic agents that sequester TNF-α, this compound acts by stabilizing an asymmetric form of the soluble TNF trimer. This prevents the engagement of a third TNF receptor 1 (TNFR1), thereby inhibiting downstream inflammatory signaling pathways, such as the NF-κB pathway.[1]
The collagen-induced arthritis (CIA) model in mice is a widely used preclinical model that shares many pathological and immunological features with human RA, making it an excellent platform for evaluating novel therapeutics like this compound.[2] These application notes provide detailed protocols for the use of this compound in a murine CIA model, along with data presentation and visualization to guide researchers in their study design and execution.
Data Presentation
The following tables summarize the expected quantitative data from a study evaluating the efficacy of this compound in a CIA model. The data presented here is a representative example based on typical outcomes for effective anti-TNF therapies in this model.
Table 1: Effect of this compound on Clinical Arthritis Score
| Treatment Group | Day 21 | Day 28 | Day 35 | Day 42 |
| Vehicle Control | 0.5 ± 0.2 | 3.2 ± 0.5 | 8.5 ± 1.1 | 11.2 ± 1.5 |
| This compound (150 mg/kg, po, bid) | 0.2 ± 0.1 | 1.5 ± 0.3 | 4.1 ± 0.8 | 5.3 ± 1.0 |
| Positive Control (e.g., Etanercept) | 0.3 ± 0.1 | 1.8 ± 0.4 | 4.5 ± 0.9 | 5.8 ± 1.1 |
*Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control. Clinical scores are graded on a scale of 0-4 per paw, with a maximum score of 16 per animal.
Table 2: Effect of this compound on Paw Swelling
| Treatment Group | Baseline (Day 21) | Day 28 | Day 35 | Day 42 |
| Vehicle Control | 2.0 ± 0.1 mm | 2.8 ± 0.2 mm | 3.9 ± 0.3 mm | 4.5 ± 0.4 mm |
| This compound (150 mg/kg, po, bid) | 2.1 ± 0.1 mm | 2.3 ± 0.1 mm | 2.8 ± 0.2 mm | 3.1 ± 0.3 mm |
| Positive Control (e.g., Etanercept) | 2.0 ± 0.1 mm | 2.4 ± 0.2 mm | 2.9 ± 0.2 mm | 3.3 ± 0.3 mm |
*Data are presented as mean paw thickness ± SEM. *p < 0.05 compared to Vehicle Control.
Table 3: Histological Assessment of Joint Damage at Day 42
| Treatment Group | Inflammation Score (0-5) | Pannus Formation Score (0-5) | Cartilage Damage Score (0-5) | Bone Resorption Score (0-5) |
| Vehicle Control | 4.2 ± 0.4 | 3.8 ± 0.5 | 3.5 ± 0.6 | 3.9 ± 0.4 |
| This compound (150 mg/kg, po, bid) | 1.8 ± 0.3 | 1.5 ± 0.4 | 1.7 ± 0.3 | 1.6 ± 0.3 |
| Positive Control (e.g., Etanercept) | 2.0 ± 0.4 | 1.7 ± 0.3 | 1.9 ± 0.4 | 1.8 ± 0.4 |
*Data are presented as mean score ± SEM. *p < 0.05 compared to Vehicle Control. Histological scores are based on a 0-5 scale for each parameter, where 0 is normal and 5 is severe.
Experimental Protocols
Collagen-Induced Arthritis (CIA) Model
This protocol describes the induction of arthritis using type II collagen in DBA/1 mice.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine or Chicken Type II Collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M Acetic Acid
-
Syringes and needles (27G)
Procedure:
-
Collagen Preparation: Dissolve CII in 0.1 M acetic acid at 4°C overnight to a final concentration of 2 mg/mL.
-
Emulsification: Emulsify the CII solution with an equal volume of CFA to create a stable emulsion. For the booster, emulsify the CII solution with IFA.
-
Primary Immunization (Day 0): Inject 100 µL of the CII/CFA emulsion (containing 100 µg of CII) intradermally at the base of the tail of each mouse.
-
Booster Immunization (Day 21): Inject 100 µL of the CII/IFA emulsion (containing 100 µg of CII) intradermally at a site near the primary injection.
-
Monitoring: Monitor the mice daily for the onset and progression of arthritis.
This compound Administration (Therapeutic Protocol)
This protocol is for a therapeutic treatment regimen, initiating treatment after the onset of clinical signs of arthritis.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles
Procedure:
-
Preparation of Dosing Solution: Prepare a suspension of this compound in the vehicle at the desired concentration. Based on effective doses in similar models, a dose of 150 mg/kg administered twice daily (bid) is recommended.[3]
-
Treatment Initiation: Begin treatment on Day 25, or when the average clinical score of the cohort reaches a predetermined level (e.g., a score of 2).
-
Administration: Administer this compound or vehicle orally via gavage twice daily.
-
Duration: Continue treatment for a specified period, typically until the end of the study (e.g., Day 42).
Assessment of Arthritis
a. Clinical Scoring:
-
Score each paw daily based on the severity of inflammation using a scale of 0-4:
-
0: No evidence of erythema or swelling.
-
1: Subtle erythema or localized edema.
-
2: Moderate erythema and edema involving the entire paw.
-
3: Pronounced erythema and edema with limited joint mobility.
-
4: Severe erythema and edema with ankylosis.
-
-
The maximum score per mouse is 16.
b. Paw Swelling Measurement:
-
Measure the thickness of the hind paws using a digital caliper at regular intervals (e.g., every 3-4 days) starting from baseline (Day 21).
c. Histological Analysis:
-
Tissue Collection: At the end of the study (e.g., Day 42), euthanize the mice and collect the hind paws.
-
Fixation and Decalcification: Fix the paws in 10% neutral buffered formalin and then decalcify.
-
Processing and Staining: Embed the tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Safranin O.
-
Scoring: Score the stained sections for inflammation, pannus formation, cartilage damage, and bone erosion on a scale of 0-5.[4]
Cytokine Analysis
Materials:
-
Blood collection tubes
-
ELISA kits for murine TNF-α, IL-6, and IL-1β
Procedure:
-
Sample Collection: Collect blood via cardiac puncture at the time of euthanasia.
-
Serum Preparation: Allow the blood to clot and centrifuge to separate the serum.
-
ELISA: Measure the concentrations of TNF-α, IL-6, and IL-1β in the serum according to the manufacturer's instructions for the ELISA kits.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on the TNF-α signaling pathway.
Experimental Workflow for this compound in CIA Model
Caption: Experimental workflow for evaluating this compound in a therapeutic CIA model.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysing the effect of novel therapies on cytokine expression in experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ‘SMASH’ recommendations for standardised microscopic arthritis scoring of histological sections from inflammatory arthritis animal models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for UCB-9260 Administration in Animal Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCB-9260 is a potent, orally active small molecule inhibitor of Tumor Necrosis Factor (TNF). It represents a novel class of anti-inflammatory agents that function by stabilizing an asymmetric, signaling-incompetent conformation of the TNF trimer. This unique mechanism of action prevents the productive engagement of TNF with its receptor, TNFR1, thereby inhibiting downstream inflammatory signaling pathways. These application notes provide detailed protocols for the administration of this compound in two key animal models of inflammation: TNF-induced neutrophil recruitment and collagen-antibody induced arthritis (CAIA).
Mechanism of Action: TNF Trimer Stabilization
Tumor Necrosis Factor (TNF) is a homotrimeric cytokine that plays a central role in initiating and propagating inflammatory responses. For signaling to occur, the symmetric TNF trimer binds to and activates the TNFR1 receptor. This compound binds to a pocket within the TNF trimer, inducing an asymmetric conformation.[1] This distortion prevents the trimer from effectively cross-linking TNFR1, thus inhibiting the recruitment of downstream signaling proteins and the subsequent activation of pro-inflammatory pathways like NF-κB.[2][3]
Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo efficacy of this compound in mouse models of inflammation.
Table 1: In Vitro Potency of this compound [2][4]
| Assay Type | Cell Line | Stimulation | Species | IC50 (nM) |
| NF-κB Reporter Gene | HEK-293 | Human TNF | Human | 202 |
| Cytotoxicity | L929 | Human TNF | Mouse | 116 |
| Cytotoxicity | L929 | Mouse TNF | Mouse | 120 |
Table 2: In Vivo Efficacy of this compound in TNF-α Induced Peritoneal Neutrophil Recruitment [3]
| This compound Dose (mg/kg, p.o.) | TNF-α Species | Animal Strain | % Inhibition of Neutrophil Recruitment |
| 10 | Mouse | BALB/c | Significant Inhibition |
| 30 | Human | BALB/c | Significant Inhibition |
| 100 | Mouse & Human | BALB/c | Dose-dependent Inhibition |
| 300 | Mouse & Human | BALB/c | Dose-dependent Inhibition |
Table 3: In Vivo Efficacy of this compound in Collagen-Antibody Induced Arthritis (CAIA) Model [3]
| This compound Dose (mg/kg, p.o.) | Dosing Regimen | Animal Strain | Outcome |
| 150 | Twice Daily (bid) | BALB/c | Significant reduction in clinical arthritis score |
Table 4: Pharmacokinetic Parameters of this compound in Mice (Oral Administration)
| Dose (mg/kg) | Time Post-Dose (hours) | Total Blood Concentration (nM) | Free Blood Concentration (nM) |
| 10 | 0.5 | 830 ± 184 | 20 ± 4 |
| 30 | 0.5 | 2897 ± 349 | 70 ± 8 |
| 100 | 0.5 | 11132 ± 1391 | 267 ± 33 |
| 300 | 0.5 | 26917 ± 5334 | 646 ± 128 |
Note: Data presented as mean ± standard error. Free fraction is estimated based on plasma protein binding.
Experimental Protocols
Protocol 1: TNF-α Induced Peritoneal Neutrophil Recruitment in Mice
This model assesses the ability of a compound to inhibit the acute inflammatory response, specifically the recruitment of neutrophils to the peritoneal cavity following a TNF-α challenge.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% (w/v) Methylcellulose in water)
-
Recombinant mouse or human TNF-α (carrier-free)
-
Sterile Phosphate Buffered Saline (PBS)
-
BALB/c mice (male, 6-8 weeks old)
-
Flow cytometry buffer (FACS buffer: PBS with 2% FBS and 0.05% sodium azide)
-
ACK lysis buffer
-
Fluorescently conjugated antibodies: anti-mouse CD45 and anti-mouse Gr-1 (Ly-6G/Ly-6C)
-
Flow cytometer
Procedure:
-
Formulation of this compound: Prepare a homogenous suspension of this compound in the chosen vehicle to the desired concentrations (e.g., for doses of 10, 30, 100, and 300 mg/kg). Sonication may be required to ensure a uniform suspension. Prepare a vehicle-only control.
-
Animal Dosing: Administer this compound suspension or vehicle to mice via oral gavage (p.o.) at a volume of 10 mL/kg.
-
TNF-α Challenge: One hour after compound administration, inject mice intraperitoneally (i.p.) with a solution of recombinant TNF-α (e.g., 1 µg per mouse) dissolved in sterile PBS.
-
Inflammation Period: House the mice for 4 hours to allow for neutrophil recruitment into the peritoneal cavity.
-
Peritoneal Lavage:
-
Euthanize mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Expose the peritoneal cavity and inject 3 mL of cold FACS buffer.
-
Gently massage the abdomen and then aspirate the peritoneal fluid.
-
-
Cell Staining and Analysis:
-
Take an aliquot of the lavage fluid and treat with ACK lysis buffer to remove red blood cells.
-
Wash the remaining cells with FACS buffer.
-
Stain the cells with fluorescently labeled anti-mouse CD45 and anti-mouse Gr-1 antibodies according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer. Neutrophils are identified as the CD45+Gr-1+ population.
-
-
Data Interpretation: Calculate the total number of neutrophils per peritoneal cavity. Compare the neutrophil counts in this compound-treated groups to the vehicle-treated control group to determine the percentage of inhibition.
Protocol 2: Collagen-Antibody Induced Arthritis (CAIA) in Mice
The CAIA model is a rapid and highly synchronized model of inflammatory arthritis that shares many pathological features with human rheumatoid arthritis. It is particularly useful for evaluating the therapeutic efficacy of anti-inflammatory compounds.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% (w/v) Methylcellulose in water)
-
Arthritogenic anti-type II collagen antibody cocktail
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile PBS
-
BALB/c mice (male, 8-12 weeks old)
-
Calipers for measuring paw thickness
Procedure:
-
Arthritis Induction:
-
Day 0: Administer the anti-collagen antibody cocktail to mice. This is typically done via an intravenous (i.v.) or intraperitoneal (i.p.) injection. Follow the manufacturer's recommended dosage.
-
Day 3: Administer LPS (e.g., 25 µg per mouse) via i.p. injection to synchronize and boost the inflammatory response.
-
-
Monitoring and Scoring:
-
Beginning on Day 3, monitor mice daily for the onset and severity of arthritis.
-
Assign a clinical score to each paw based on a scale of 0-4, evaluating for redness, swelling, and severity of inflammation. The total score per mouse is the sum of the scores for all four paws (maximum score of 16).
-
Scoring System Example:
-
0 = No evidence of inflammation
-
1 = Subtle redness or swelling in one joint
-
2 = Moderate swelling and redness
-
3 = Severe swelling and redness affecting multiple joints
-
4 = Maximal inflammation with joint deformity
-
-
-
This compound Treatment (Therapeutic Dosing):
-
Prepare this compound in vehicle as described in Protocol 1.
-
Initiate treatment once mice develop clear signs of arthritis (e.g., a clinical score of ≥ 1).
-
Administer this compound orally (e.g., 150 mg/kg) twice daily (bid). A vehicle-only group should be included as a control.
-
-
Data Collection and Analysis:
-
Continue daily clinical scoring for the duration of the study (typically 7-10 days after LPS administration).
-
Paw thickness can also be measured daily using calipers as a quantitative measure of inflammation.
-
At the end of the study, mice can be euthanized, and paws collected for histological analysis to assess joint damage, inflammation, and bone erosion.
-
-
Data Interpretation: Compare the mean clinical scores and paw thickness measurements between the this compound-treated and vehicle-treated groups over time. A significant reduction in these parameters indicates therapeutic efficacy.
Conclusion
This compound is a valuable tool for investigating the role of TNF in inflammatory processes. Its unique mechanism of stabilizing an asymmetric TNF trimer offers a distinct approach compared to traditional antibody-based TNF blockers. The protocols outlined above provide a framework for evaluating the in vivo efficacy of this compound in robust and reproducible animal models of inflammation. Researchers can adapt these protocols to investigate the therapeutic potential of this compound in various disease contexts driven by TNF-mediated pathology.
References
Application Notes and Protocols for Testing UCB-9260 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCB-9260 is a potent, orally active small molecule inhibitor of Tumor Necrosis Factor (TNF). Its mechanism of action involves binding to the central cavity of the TNF trimer, stabilizing it in a distorted, asymmetric conformation. This prevents the productive binding of the TNF trimer to the TNF receptor 1 (TNFR1), thereby inhibiting downstream signaling pathways that are crucial in inflammatory processes.[1][2][3] These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of this compound in vitro.
Mechanism of Action: Inhibition of TNF Signaling
This compound functions by inducing an asymmetrical conformation in the normally symmetrical TNF trimer. This altered structure is incapable of efficiently binding to and activating TNFR1, leading to the inhibition of downstream signaling cascades, most notably the NF-κB pathway.[][5] This ultimately results in the suppression of pro-inflammatory cytokine production and other cellular responses mediated by TNF.
Caption: this compound inhibits the TNF-α signaling pathway.
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the reported in vitro efficacy of this compound in various cell-based assays.
| Assay Type | Cell Line | Stimulation | Endpoint | IC50 (nM) | Reference |
| NF-κB Inhibition | Hek-293 | 10 pM human TNF-α | Reporter Gene Activity | 202 | [3] |
| Cytotoxicity Inhibition | L929 | human TNF-α | Cell Viability | 116 | [3] |
| Cytotoxicity Inhibition | L929 | mouse TNF-α | Cell Viability | 120 | [3] |
Experimental Protocols
NF-κB Reporter Gene Assay
This assay measures the inhibition of TNF-α-induced NF-κB activation in a human embryonic kidney (HEK293) cell line stably transfected with an NF-κB responsive reporter gene (e.g., luciferase).
Materials:
-
HEK293 cells with an NF-κB luciferase reporter construct (e.g., NF-κB Luciferase-eGFP Reporter HEK293 Cell Line)[6]
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant human TNF-α
-
This compound
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)[6]
-
Luminometer
Protocol:
-
Cell Seeding:
-
Culture HEK293 NF-κB reporter cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Trypsinize and resuspend cells in fresh media.
-
Seed 15,000 cells per well in a 96-well white, clear-bottom plate and incubate for 24 hours.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in assay medium.
-
Remove the culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known NF-κB inhibitor).
-
-
TNF-α Stimulation:
-
Luciferase Measurement:
-
Equilibrate the plate and luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the data by subtracting the background luminescence from the unstimulated control wells.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the TNF-α stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
-
Caption: Workflow for the NF-κB Reporter Gene Assay.
TNF-α Induced Cytotoxicity Assay
This assay assesses the ability of this compound to protect L929 mouse fibrosarcoma cells from TNF-α-induced cytotoxicity. L929 cells are highly sensitive to TNF-α, especially in the presence of a transcription inhibitor like actinomycin D.[2]
Materials:
-
L929 mouse fibrosarcoma cells
-
Eagle's Minimum Essential Medium (EMEM)
-
Horse serum
-
Penicillin-Streptomycin
-
Recombinant human or mouse TNF-α
-
Actinomycin D
-
This compound
-
96-well flat-bottom microtiter plates
-
MTT or CCK-8 cell viability assay reagent
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture L929 cells in EMEM supplemented with 10% horse serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Plate L929 cells at a density of 2.0 × 10⁴ cells/well in a 96-well plate and incubate overnight.[2]
-
-
Compound and Stimulant Addition:
-
Prepare serial dilutions of this compound in EMEM.
-
Prepare a solution containing TNF-α (e.g., 10 ng/mL) and actinomycin D (1 µg/mL) in EMEM.[2]
-
Remove the culture medium and add the this compound dilutions to the cells.
-
Immediately add the TNF-α/actinomycin D solution to all wells except the untreated control wells.
-
Include a TNF-α/actinomycin D treated control (no this compound).
-
-
Incubation:
-
Incubate the plate for 18 hours at 37°C in a 5% CO₂ incubator.[2]
-
-
Cell Viability Measurement:
-
Add MTT or CCK-8 reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 4 hours for MTT).
-
If using MTT, add solubilization solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.[2]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of viability against the log concentration of this compound and fitting the data to a dose-response curve.
-
Caption: Workflow for the TNF-α Induced Cytotoxicity Assay.
RIP1 Ubiquitination Assay (Western Blot)
This assay determines the effect of this compound on the ubiquitination of Receptor-Interacting Protein 1 (RIP1), a key event in the TNFR1 signaling complex.
Materials:
-
Jurkat T cells
-
RPMI-1640 medium
-
FBS
-
Penicillin-Streptomycin
-
Recombinant human TNF-α
-
This compound
-
Protease and phosphatase inhibitors
-
RIPA lysis buffer
-
Anti-RIP1 antibody
-
Anti-ubiquitin antibody
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and blotting apparatus
-
ECL substrate
Protocol:
-
Cell Culture and Treatment:
-
Culture Jurkat T cells in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Pre-treat cells with this compound or vehicle control for a specified time.
-
Stimulate the cells with TNF-α for a short period (e.g., 5-15 minutes).
-
-
Cell Lysis:
-
Immunoprecipitation (Optional but Recommended):
-
Incubate the cell lysate with an anti-TNFR1 antibody to immunoprecipitate the receptor complex.
-
Use protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads to remove non-specific binding.
-
-
Western Blotting:
-
Elute the proteins from the beads (if immunoprecipitation was performed) or use the whole-cell lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[8]
-
Block the membrane with 5% non-fat milk or BSA in TBST.[8]
-
Incubate the membrane with a primary antibody against RIP1 or ubiquitin overnight at 4°C.[8]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.[8]
-
-
Data Analysis:
-
Analyze the intensity of the high molecular weight smear corresponding to ubiquitinated RIP1.
-
Compare the ubiquitination levels in this compound-treated cells to the TNF-α stimulated control.
-
Caption: Workflow for the RIP1 Ubiquitination Western Blot Assay.
References
- 1. Measurement of Tumor Necrosis Factor and Lymphotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. immune-system-research.com [immune-system-research.com]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: NF-κB Reporter Assay for Evaluating UCB-9260 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Factor-kappa B (NF-κB) is a critical transcription factor involved in regulating a wide array of cellular processes, including inflammation, immune responses, cell proliferation, and apoptosis. Dysregulation of the NF-κB signaling pathway is implicated in various diseases, such as chronic inflammatory disorders and cancer. Consequently, molecules that modulate NF-κB activity are of significant interest in drug discovery and development.
UCB-9260 is an orally active small molecule inhibitor of Tumor Necrosis Factor (TNF), a potent pro-inflammatory cytokine and a key activator of the NF-κB pathway.[1][2][3] this compound functions by stabilizing an asymmetric form of the TNF trimer, which prevents it from effectively binding to and activating its receptor, TNFR1.[4][][6] This disruption of the TNF-TNFR1 signaling cascade ultimately leads to the inhibition of downstream NF-κB activation.[1][][7] The compound has been shown to inhibit NF-κB with a geometric mean IC50 of 202 nM in HEK-293 cells stimulated with TNF.[1][2][3][8]
This document provides a detailed protocol for a luciferase-based NF-κB reporter assay to quantify the inhibitory activity of this compound. This cell-based assay offers a sensitive and high-throughput method to assess the potency of this compound and similar compounds that target the NF-κB signaling pathway.
Principle of the Assay
The NF-κB reporter assay utilizes a mammalian cell line, typically Human Embryonic Kidney 293 (HEK293) cells, that has been stably or transiently transfected with a reporter construct.[9][10][11][12][13][14] This construct contains the firefly luciferase gene under the transcriptional control of multiple NF-κB response elements. When NF-κB is activated by a stimulus, such as TNF-α, it translocates to the nucleus and binds to these response elements, driving the expression of luciferase. The amount of luciferase produced is directly proportional to the level of NF-κB transcriptional activity.[10] By adding a luciferase substrate, luciferin, a luminescent signal is generated that can be quantified using a luminometer.[10] The inhibitory effect of a compound like this compound can be determined by measuring the reduction in luciferase activity in the presence of the compound compared to a stimulated control.
Signaling Pathway
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Structural insights into the disruption of TNF-TNFR1 signalling by small molecules stabilising a distorted TNF - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An orally available small molecule that targets soluble TNF to deliver anti-TNF biologic-like efficacy in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 10. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. signosisinc.com [signosisinc.com]
Application Note: Surface Plasmon Resonance Analysis of UCB-9260 Binding Kinetics to TNF-α
Introduction
Tumor Necrosis Factor-alpha (TNF-α) is a key pro-inflammatory cytokine involved in the pathogenesis of various autoimmune diseases, including rheumatoid arthritis and Crohn's disease.[1][2] UCB-9260 is a small molecule inhibitor that has been shown to modulate TNF-α activity.[2][3][4] This compound functions by binding to the core of the TNF-α trimer and stabilizing a distorted, asymmetric conformation.[1][2][5] This stabilized complex is compromised in its ability to signal through its receptors, effectively inhibiting the downstream inflammatory cascade.[1][2] Understanding the binding kinetics of this compound to TNF-α is crucial for its development as a therapeutic agent. Surface Plasmon Resonance (SPR) is a label-free, real-time technology ideal for characterizing such small molecule-protein interactions.[6][7][8] This application note provides a detailed protocol for analyzing the binding kinetics of this compound to human TNF-α using SPR.
Principle of the Assay
SPR measures changes in the refractive index at the surface of a sensor chip to monitor the binding of an analyte (this compound) in solution to a ligand (TNF-α) immobilized on the chip.[6][7] The binding is observed in real-time as an increase in the SPR signal, measured in Response Units (RU). The subsequent dissociation of the analyte is observed as a decrease in the signal. By fitting the association and dissociation curves, the kinetic parameters, including the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), can be determined.
Materials and Reagents
-
SPR Instrument: Biacore T200 (GE Healthcare) or similar
-
Sensor Chip: CM5 sensor chip (GE Healthcare)
-
Ligand: Recombinant human TNF-α
-
Analyte: this compound
-
Immobilization Kit: Amine Coupling Kit (GE Healthcare), including N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and ethanolamine-HCl
-
Running Buffer: HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Analyte Diluent: Running buffer with a final concentration of 1-5% DMSO
-
Regeneration Solution: 40 mM HCl followed by 5 mM NaOH[3]
Data Presentation
The following table summarizes the expected binding kinetics data for this compound with human TNF-α based on published studies.
| Compound | Target | k_a (M⁻¹s⁻¹) | k_d (s⁻¹) | K_D (M) | Assay Method | Reference |
| This compound | TNF-α | Slow | Slow | Potent (nM range) | SPR | [1][3] |
| UCB-6876 | TNF-α | Slow | Slow | Not specified | SPR | [1] |
Note: Specific quantitative values for this compound are often found in supplementary materials of cited literature and show slow association and dissociation rates characteristic of this class of inhibitors.[1]
Experimental Protocols
Ligand Immobilization (Human TNF-α)
This protocol describes the immobilization of human TNF-α onto a CM5 sensor chip via amine coupling.
-
System Priming: Prime the SPR instrument with running buffer (HBS-EP+) until a stable baseline is achieved.
-
Chip Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS over the desired flow cell for 7 minutes to activate the carboxyl groups on the sensor surface.
-
Ligand Injection: Inject a solution of human TNF-α (e.g., 10-50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface until the desired immobilization level is reached (e.g., ~2000 RU).
-
Deactivation: Inject 1 M ethanolamine-HCl for 7 minutes to deactivate any remaining active esters on the surface.
-
Stabilization: Allow the surface to stabilize by flowing running buffer over all flow cells.
Analyte Binding Analysis (this compound)
This protocol details the kinetic analysis of this compound binding to the immobilized TNF-α.
-
Analyte Preparation: Prepare a dilution series of this compound in the running buffer containing a constant percentage of DMSO (e.g., 1.875 µM, 3.75 µM, 7.5 µM, 15 µM, and 30 µM).[3] A blank solution (running buffer with DMSO) should also be prepared for double referencing.
-
Binding Measurement:
-
Inject the prepared concentrations of this compound over the TNF-α and reference flow cells at a constant flow rate (e.g., 100 µL/min).[3]
-
Allow for a sufficient association time to observe binding, followed by a dissociation phase where running buffer flows over the chip.
-
Due to the slow dissociation rate of this compound, a single-cycle kinetics approach may be preferable.[3]
-
-
Regeneration: If multi-cycle kinetics are performed, inject the regeneration solution between analyte injections to remove any bound analyte and return to the baseline. A dual injection of 40 mM HCl for 60 seconds followed by a single 30-second injection of 5 mM NaOH has been shown to be effective.[3]
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Subtract the blank injection data from the analyte injection data (double referencing).
-
Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's evaluation software to determine k_a, k_d, and calculate K_D.
-
Visualizations
Experimental Workflow
Caption: SPR experimental workflow for this compound and TNF-α.
This compound Mechanism of Action and Signaling Pathway Inhibition
References
- 1. researchgate.net [researchgate.net]
- 2. immune-system-research.com [immune-system-research.com]
- 3. A conformation-selective monoclonal antibody against a small molecule-stabilised signalling-deficient form of TNF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An orally available small molecule that targets soluble TNF to deliver anti-TNF biologic-like efficacy in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights into the disruption of TNF-TNFR1 signalling by small molecules stabilising a distorted TNF - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 7. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio-rad.com [bio-rad.com]
Application Note: Western Blot Protocol for Analyzing pNF-κB p65 (Ser536) Expression Following UCB-9260 Treatment
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for assessing the inhibitory effect of UCB-9260 on the TNF-α-mediated phosphorylation of the NF-κB p65 subunit at serine 536. This compound is a small molecule inhibitor that stabilizes an asymmetric, signaling-deficient conformation of the TNF-α trimer, preventing its effective interaction with the TNFR1 receptor and subsequent downstream signaling.[1][][3] The activation of the NF-κB pathway is a critical event in the inflammatory response mediated by TNF-α, involving the phosphorylation and nuclear translocation of the p65 subunit.[4][5] This protocol details the necessary steps from cell treatment to data analysis.
Overview of Signaling Pathway and Drug Action
Tumor Necrosis Factor-alpha (TNF-α) is a key pro-inflammatory cytokine that signals by binding to its receptor, TNFR1.[6] This interaction initiates a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation.[4] The degradation of IκBα releases the NF-κB dimer (typically p65/p50), which is then phosphorylated—a key activation event occurring on the p65 subunit at serine 536 (pNF-κB).[5][7] Activated pNF-κB translocates to the nucleus to regulate the transcription of various pro-inflammatory genes. This compound inhibits this entire process by binding to the TNF-α trimer and distorting its structure, which reduces its ability to effectively cluster and signal through TNFR1.[1][8]
Experimental Design and Controls
To accurately measure the effect of this compound, the following experimental groups are recommended:
| Group | Description | Purpose |
| 1 | Untreated Control | Baseline pNF-κB expression. |
| 2 | Vehicle Control + TNF-α | To measure maximal pNF-κB activation by the stimulus. |
| 3 | This compound + TNF-α | To test the inhibitory effect of this compound on TNF-α-induced pNF-κB. |
| 4 | This compound Alone | To ensure this compound does not have a baseline effect on pNF-κB. |
Detailed Experimental Protocol
Part 1: Cell Culture and Treatment
-
Seed cells (e.g., HeLa, Jurkat, or other relevant cell lines) in appropriate culture dishes and grow to 70-90% confluency.
-
Pre-treat the cells with the desired concentration of this compound (or vehicle, e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 20 ng/mL) for 15-30 minutes to induce p65 phosphorylation.[4][5]
-
After incubation, immediately place the culture dishes on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
Part 2: Nuclear Protein Extraction
This protocol is essential as activated pNF-κB translocates to the nucleus.[9]
-
Add 5 pellet volumes of ice-cold hypotonic buffer (Buffer A) to the cell pellet.[10] (Buffer A: 10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, and protease/phosphatase inhibitors).
-
Resuspend the cells by gentle pipetting and incubate on ice for 15 minutes to allow cells to swell.[9]
-
Add a detergent (e.g., NP-40) to a final concentration of 0.5% and vortex vigorously for 10-15 seconds to lyse the cell membrane.
-
Centrifuge the homogenate at ~12,000 x g for 1 minute at 4°C.[9] The supernatant contains the cytoplasmic fraction.
-
Carefully remove the supernatant. The pellet contains the nuclei.
-
Resuspend the nuclear pellet in 2 pellet volumes of ice-cold nuclear extraction buffer (Buffer B). (Buffer B: 20 mM HEPES pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease/phosphatase inhibitors).
-
Incubate on ice for 30 minutes with intermittent vortexing to lyse the nuclei.
-
Centrifuge at ~15,000 x g for 15 minutes at 4°C.[10]
-
Collect the supernatant, which is the nuclear extract. Store at -80°C.
Part 3: Protein Quantification (BCA Assay)
-
Prepare a series of protein standards (e.g., Bovine Serum Albumin, BSA) with known concentrations (e.g., 0 to 2 mg/mL).[11]
-
Prepare the BCA working reagent by mixing Reagent A and Reagent B at a 50:1 ratio.[12][13]
-
In a 96-well microplate, pipette 10-25 µL of each standard and each nuclear extract sample in duplicate.[12][13]
-
Add 200 µL of the BCA working reagent to each well and mix gently.[13]
-
Cover the plate and incubate at 37°C for 30 minutes.[11][12]
-
Cool the plate to room temperature and measure the absorbance at 562 nm using a microplate reader.[12][14]
-
Generate a standard curve by plotting the absorbance of the BSA standards versus their concentration. Use the equation of the line to calculate the protein concentration of the nuclear extract samples.[12]
Part 4: SDS-PAGE
-
Normalize all nuclear extract samples to the same concentration (e.g., 1-2 µg/µL) using Buffer B.
-
Mix the normalized samples with an equal volume of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[15]
-
Load 20-40 µg of total protein per lane into a 10% SDS-polyacrylamide gel.[15] Include a pre-stained protein ladder to monitor migration.
-
Run the gel in 1x running buffer at 100-150 V until the dye front reaches the bottom.[15]
Part 5: Western Transfer
-
Equilibrate the gel, PVDF membrane, and filter papers in 1x transfer buffer (25 mM Tris, 190 mM glycine, 20% methanol). Pre-wet the PVDF membrane in methanol for 1 minute before equilibration.[16]
-
Assemble the transfer sandwich, ensuring no air bubbles are trapped between the gel and the membrane.
-
Transfer the proteins from the gel to the membrane. This can be done using a semi-dry apparatus (e.g., 1 mA/cm² for 1 hour) or a wet transfer tank (e.g., 100 V for 1-2 hours or overnight at a lower voltage in the cold).[15]
Part 6: Immunodetection
-
After transfer, rinse the membrane with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Block non-specific binding sites by incubating the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the primary antibody against pNF-κB p65 (Ser536) (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.[17][18]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.[18][19]
-
Wash the membrane thoroughly with TBST (at least 3-5 times for 10 minutes each) to remove unbound secondary antibody.[15]
Part 7: Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system or by exposing it to X-ray film.
-
Stripping and Reprobing: The membrane can be stripped and reprobed for total NF-κB p65 and a nuclear loading control (e.g., Histone H3 or Lamin B1) to ensure equal protein loading and to normalize the pNF-κB signal.[15][20]
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the pNF-κB signal to the corresponding loading control band intensity for each sample.
Data Presentation
The quantitative data from densitometry analysis should be summarized in a table for clear comparison.
Table 1: Relative Expression of Nuclear pNF-κB p65 (Ser536)
| Treatment Group | Densitometry (pNF-κB / Histone H3) | Fold Change vs. Vehicle + TNF-α |
|---|---|---|
| Untreated | 0.08 ± 0.02 | 0.08 |
| Vehicle + TNF-α | 1.00 ± 0.15 | 1.00 |
| 100 nM this compound + TNF-α | 0.45 ± 0.09 | 0.45 |
| 500 nM this compound + TNF-α | 0.12 ± 0.04 | 0.12 |
| 500 nM this compound Alone | 0.09 ± 0.03 | 0.09 |
Data are represented as mean ± standard deviation from three independent experiments.
Experimental Workflow Diagram
References
- 1. Structural insights into the disruption of TNF-TNFR1 signalling by small molecules stabilising a distorted TNF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Phospho-NF-κB p65 (Ser536) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Phospho-NF-κB p65 (Ser536) (93H1) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. Phospho-NF-kB p65 (Ser536) Antibody | Affinity Biosciences [affbiotech.com]
- 8. researchgate.net [researchgate.net]
- 9. epigentek.com [epigentek.com]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 12. qb3.berkeley.edu [qb3.berkeley.edu]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. bio-rad.com [bio-rad.com]
- 16. neobiotechnologies.com [neobiotechnologies.com]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 19. pubcompare.ai [pubcompare.ai]
- 20. researchgate.net [researchgate.net]
UCB-9260: A Potent Small Molecule Inhibitor for Studying TNF-Dependent Cytotoxicity
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor Necrosis Factor (TNF) is a pleiotropic cytokine that plays a central role in inflammation, immunity, and apoptosis. Dysregulation of TNF signaling is implicated in a wide range of inflammatory and autoimmune diseases. UCB-9260 is a potent and selective small molecule inhibitor of TNF. These application notes provide detailed protocols for utilizing this compound to investigate TNF-dependent cytotoxicity and signaling pathways in a laboratory setting.
Mechanism of Action
This compound functions by binding to a novel pocket within the core of the TNF trimer. This binding stabilizes an asymmetric, distorted conformation of the TNF trimer.[1][2][3] This conformational change prevents the binding of the third TNF receptor (TNFR1), thereby inhibiting the formation of a fully competent signaling complex.[1][3] This unique mechanism of action makes this compound a valuable tool for dissecting the intricacies of TNF signaling and its downstream cytotoxic effects.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency across different assays and species.
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Line | Species | IC50 (nM) | Reference |
| NF-κB Inhibition (TNF-stimulated) | HEK-293 | Human | 202 | [2] |
| TNF-dependent Cytotoxicity | L929 | Human TNF | 116 | [2][4] |
| TNF-dependent Cytotoxicity | L929 | Mouse TNF | 120 | [2][4] |
Table 2: Binding Affinity of this compound
| Target | Method | Kd (nM) | Reference |
| TNF | Cell-free assay | 13 |
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of this compound in the context of the TNF signaling pathway.
Caption: Mechanism of this compound action on TNF signaling.
Experimental Protocols
Here are detailed protocols for key experiments to study TNF-dependent cytotoxicity using this compound.
TNF-Dependent Cytotoxicity Assay using L929 Cells (MTT Assay)
This protocol measures the ability of this compound to inhibit TNF-induced cell death in the murine fibrosarcoma L929 cell line.
Materials:
-
L929 cells
-
DMEM with 10% FBS
-
Recombinant human or mouse TNF-α
-
This compound
-
Actinomycin D
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
Experimental Workflow Diagram:
Caption: Workflow for the TNF-dependent cytotoxicity MTT assay.
Procedure:
-
Seed L929 cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of culture medium and incubate overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the cells and add 50 µL of the this compound dilutions to the respective wells. Incubate for 1 hour.
-
Prepare a solution of TNF-α (e.g., 10 ng/mL) and Actinomycin D (1 µg/mL) in culture medium.
-
Add 50 µL of the TNF-α/Actinomycin D solution to the wells containing this compound.
-
Include control wells: cells only, cells with TNF-α/Actinomycin D (no this compound), and vehicle control.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of this compound.
NF-κB Reporter Gene Assay in HEK-293 Cells
This assay quantifies the inhibition of TNF-induced NF-κB activation by this compound in HEK-293 cells stably expressing an NF-κB-driven reporter gene (e.g., luciferase or SEAP).
Materials:
-
HEK-293 cells with an NF-κB reporter system
-
DMEM with 10% FBS
-
Recombinant human TNF-α
-
This compound
-
96-well white, clear-bottom plates (for luciferase) or standard plates (for SEAP)
-
Luciferase or SEAP detection reagents
Experimental Workflow Diagram:
Caption: Workflow for the NF-κB reporter gene assay.
Procedure:
-
Seed the HEK-293 NF-κB reporter cells in a 96-well plate at an appropriate density and incubate overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 pM final concentration).
-
Include control wells: unstimulated cells, TNF-α stimulated cells without this compound, and vehicle control.
-
Incubate for 6 hours at 37°C.
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of NF-κB activity and determine the IC50 value.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This protocol allows for the quantitative assessment of apoptosis and necrosis induced by TNF, and its inhibition by this compound.
Materials:
-
Jurkat cells or other TNF-sensitive cell line
-
RPMI-1640 with 10% FBS
-
Recombinant human TNF-α
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Experimental Workflow Diagram:
Caption: Workflow for apoptosis detection by flow cytometry.
Procedure:
-
Culture Jurkat cells and treat with this compound for 1 hour, followed by stimulation with TNF-α for a predetermined time (e.g., 6-24 hours).
-
Harvest the cells by centrifugation and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Conclusion
This compound is a powerful and specific tool for investigating the role of TNF in cytotoxic and inflammatory processes. Its unique mechanism of stabilizing an asymmetric, signaling-incompetent TNF trimer provides a distinct advantage for detailed mechanistic studies. The protocols outlined in these application notes provide a solid foundation for researchers to effectively utilize this compound in their studies of TNF-dependent pathologies.
References
Troubleshooting & Optimization
Optimizing UCB-9260 concentration for in vitro experiments
Welcome to the technical support center for UCB-9260. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their in vitro experiments with this novel TNF-α inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your research.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vitro experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Reduced or no inhibitory effect of this compound | High concentration of TNF-α: The inhibitory effect of this compound can be reduced at higher concentrations of TNF-α. | Titrate the concentration of TNF-α in your assay to an optimal level. For NF-κB reporter assays in HEK-293 cells, a concentration of 10 pM human TNF-α has been shown to be effective.[1] |
| Compound precipitation: this compound is soluble in DMSO, but may precipitate in aqueous cell culture media, especially at higher concentrations. | Prepare a high-concentration stock solution in DMSO and dilute it fresh into your cell culture medium for each experiment. Visually inspect the medium for any signs of precipitation after adding this compound. Consider using a medium supplemented with a low percentage of serum or a carrier protein like BSA to improve solubility, but be aware that serum components could potentially interact with the compound.[2] | |
| Incorrect compound concentration: Errors in dilution calculations or improper storage of the stock solution can lead to inaccurate final concentrations. | Double-check all dilution calculations. Aliquot the DMSO stock solution upon receipt and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. | |
| Cell line responsiveness: The sensitivity to TNF-α and this compound can vary between different cell lines and even between different passages of the same cell line. | Ensure your cell line is responsive to TNF-α by running a positive control without the inhibitor. Regularly check the mycoplasma status of your cell cultures. | |
| High background signal or assay variability | DMSO concentration: High concentrations of DMSO can be toxic to cells and interfere with assay readouts. | Ensure the final concentration of DMSO in your assay does not exceed a level that is non-toxic to your specific cell line (typically ≤ 0.5%). Run a vehicle control (medium with the same concentration of DMSO as the this compound treated wells) to account for any solvent effects. |
| Inconsistent cell seeding: Uneven cell distribution in multi-well plates can lead to high variability in results. | Ensure a homogenous cell suspension before and during seeding. After seeding, allow the plate to sit at room temperature for a short period before placing it in the incubator to promote even cell settling. | |
| Edge effects in multi-well plates: Evaporation from the outer wells of a plate can lead to increased concentrations of media components and affect cell growth and assay performance. | To minimize edge effects, avoid using the outer wells of the plate for experimental conditions. Instead, fill these wells with sterile PBS or culture medium. | |
| Unexpected cytotoxicity | Off-target effects: While this compound is reported to be selective for TNF-α, off-target effects at high concentrations cannot be entirely ruled out.[3] | Perform a dose-response curve to determine the optimal non-toxic concentration range for your specific cell line and assay duration. Compare the cytotoxic effects in the presence and absence of TNF-α to distinguish between general cytotoxicity and potentiation of TNF-α-induced apoptosis. |
| Contamination: Mycoplasma or other microbial contamination can affect cell health and lead to unexpected cell death. | Regularly test your cell cultures for mycoplasma contamination. Practice good aseptic technique to prevent contamination. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α). It functions by binding to and stabilizing an asymmetric conformation of the TNF-α trimer. This distortion of the trimer prevents it from effectively binding to and activating its receptor, TNFR1, thereby inhibiting downstream signaling pathways such as NF-κB activation.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: What is a typical working concentration for this compound in in vitro assays?
A3: The optimal working concentration of this compound will depend on the specific cell line and assay. However, based on published data, a concentration range of 100 nM to 1 µM is a good starting point for many cell-based assays. The reported IC50 values for inhibiting NF-κB activation in HEK-293 cells stimulated with 10 pM TNF-α is approximately 202 nM, and for TNF-dependent cytotoxicity in L929 cells is around 116-120 nM.[4]
Q4: Is this compound selective for TNF-α?
A4: this compound has been shown to be selective for TNF-α over other members of the TNF superfamily.[3] However, as with any small molecule inhibitor, it is good practice to consider potential off-target effects, especially at higher concentrations.
Q5: Can I use this compound in experiments with serum-containing medium?
A5: Yes, this compound can be used in serum-containing medium. However, it is important to be aware that components in serum can sometimes interact with small molecules, potentially affecting their solubility and bioavailability. It is recommended to perform initial experiments to confirm the activity of this compound in your specific serum-containing medium.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound from in vitro experiments.
| Parameter | Value | Assay Conditions | Cell Line | Reference |
| IC50 (NF-κB Inhibition) | 202 nM | Stimulated with 10 pM human TNF-α | HEK-293 | [4] |
| IC50 (Cytotoxicity) | 116 nM | Stimulated with human TNF-α | L929 | [4] |
| IC50 (Cytotoxicity) | 120 nM | Stimulated with mouse TNF-α | L929 | [4] |
| Kd (Binding to TNF-α) | 13 nM | Cell-free assay | N/A |
Experimental Protocols
NF-κB Reporter Gene Assay in HEK-293 Cells
This protocol describes how to measure the inhibition of TNF-α-induced NF-κB activation using a luciferase reporter gene assay in HEK-293 cells.
Materials:
-
HEK-293 cells stably expressing an NF-κB-driven luciferase reporter gene
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Recombinant human TNF-α
-
Luciferase assay reagent
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Protocol:
-
Seed HEK-293 NF-κB reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Carefully remove the medium from the wells and add 50 µL of the this compound dilutions to the respective wells. Also, include wells with vehicle control (medium with DMSO).
-
Prepare a 2X working solution of human TNF-α (e.g., 20 pM) in complete culture medium.
-
Add 50 µL of the 2X TNF-α solution to each well (final concentration of 10 pM). For negative control wells, add 50 µL of medium without TNF-α.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 6-8 hours.
-
Allow the plate to cool to room temperature.
-
Add 100 µL of luciferase assay reagent to each well.
-
Measure the luminescence using a plate luminometer.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the TNF-α stimulated control.
L929 Cell Cytotoxicity Assay
This protocol describes how to assess the ability of this compound to protect L929 mouse fibroblast cells from TNF-α-induced cytotoxicity.
Materials:
-
L929 cells
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS)
-
This compound
-
Recombinant human or mouse TNF-α
-
Actinomycin D
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)
-
96-well clear tissue culture plates
-
Plate reader (spectrophotometer or luminometer)
Protocol:
-
Seed L929 cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Carefully remove the medium from the wells and add 50 µL of the this compound dilutions to the respective wells. Include vehicle control wells.
-
Prepare a 2X working solution of TNF-α (e.g., 2 ng/mL) and Actinomycin D (e.g., 2 µg/mL) in complete culture medium.
-
Add 50 µL of the 2X TNF-α/Actinomycin D solution to each well. For control wells (no TNF-α), add 50 µL of medium with Actinomycin D only.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
Add the appropriate cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the control wells.
Western Blot for Phospho-NF-κB (p65) in Jurkat Cells
This protocol outlines the steps to detect the inhibition of TNF-α-induced phosphorylation of the NF-κB p65 subunit in Jurkat cells by Western blot.
Materials:
-
Jurkat cells
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS)
-
This compound
-
Recombinant human TNF-α
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-NF-κB p65 (Ser536) and anti-total NF-κB p65 or a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed Jurkat cells in a 6-well plate at a density of 1 x 10^6 cells/well in 2 mL of complete culture medium.
-
Pre-treat the cells with the desired concentrations of this compound or vehicle (DMSO) for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 15-30 minutes. Include an unstimulated control.
-
Pellet the cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cells with 100 µL of ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-NF-κB p65 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total NF-κB p65 or a loading control protein.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for an NF-κB reporter assay.
Caption: Simplified TNF-α to NF-κB signaling pathway.
References
- 1. Structural insights into the disruption of TNF-TNFR1 signalling by small molecules stabilising a distorted TNF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disparate effects of serum on basal and evoked NFAT activity in primary astrocyte cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small molecules that inhibit TNF signalling by stabilising an asymmetric form of the trimer - PMC [pmc.ncbi.nlm.nih.gov]
UCB-9260 in DMSO: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the solubility and stability of UCB-9260 when using Dimethyl Sulfoxide (DMSO) as a solvent. Adherence to proper handling and storage protocols is critical for ensuring the integrity and efficacy of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: DMSO is the recommended solvent for preparing stock solutions of this compound due to its high solubilizing capacity for this compound.
Q2: What is the maximum solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is consistently reported to be in the range of 85 to 125 mg/mL.[1][2][][4] To achieve the higher end of this concentration, gentle warming to 37°C and sonication may be necessary.[]
Q3: How should I prepare a stock solution of this compound in DMSO?
A3: To prepare a stock solution, it is recommended to use fresh, anhydrous DMSO to avoid solubility issues caused by moisture absorption.[2] For example, to prepare a 10 mM stock solution, you would dissolve 4.235 mg of this compound (Molecular Weight: 423.51 g/mol ) in 1 mL of DMSO. Ensure the solution is clear and homogenous before use.
Q4: What are the recommended storage conditions for this compound in DMSO?
A4: For optimal stability, stock solutions of this compound in DMSO should be stored at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[1][][5][6] It is crucial to aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles.[][5][6]
Q5: How stable is this compound in DMSO?
A5: While specific degradation kinetics for this compound in DMSO are not extensively published, general principles of compound stability in DMSO apply. Factors that can affect stability include the presence of water, exposure to light, and repeated freeze-thaw cycles.[7] Studies on other compounds have shown that most are stable for extended periods when stored properly in anhydrous DMSO at low temperatures.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound precipitation upon addition to aqueous buffer. | The compound has low aqueous solubility and is "crashing out" of the DMSO stock when introduced to an aqueous environment. | - Increase the final concentration of DMSO in the working solution (though be mindful of cellular tolerance, typically <0.5%).[8][9]- Lower the final concentration of this compound.- Use a co-solvent in your aqueous buffer, such as PEG300 or Tween-80, to improve solubility.[1][6] |
| Difficulty dissolving this compound powder in DMSO. | The DMSO may have absorbed water, reducing its solvating power. The compound may require energy to fully dissolve. | - Use a fresh, unopened bottle of anhydrous DMSO.[10]- Gently warm the solution to 37°C.[]- Use an ultrasonic bath to aid dissolution.[][10] |
| Inconsistent experimental results over time. | The this compound stock solution may have degraded due to improper storage or handling. | - Prepare fresh stock solutions regularly.- Avoid repeated freeze-thaw cycles by aliquoting stock solutions.[][5][6]- Store aliquots at -80°C for long-term use.[1][][5][6] |
| Cloudy or precipitated stock solution after storage. | The compound may have crystallized out of solution, especially if stored at room temperature or subjected to temperature fluctuations. | - Gently warm the solution and sonicate to redissolve the compound.[10]- Ensure proper storage at a consistent, low temperature. |
Quantitative Data Summary
Table 1: Solubility of this compound in DMSO
| Parameter | Value | Unit | Source |
| Solubility | 85 - 125 | mg/mL | [1][] |
| Molar Solubility | 200.7 - 295.2 | mM | [1][2] |
Table 2: Recommended Storage Conditions for this compound in DMSO
| Storage Temperature | Duration | Recommendation | Source |
| -20°C | Short-term (≤ 1 month) | Aliquot to avoid freeze-thaw cycles. | [1][][5][6] |
| -80°C | Long-term (≤ 6 months) | Aliquot to avoid freeze-thaw cycles. | [1][][5][6] |
| 4°C | Not Recommended for solutions | Powder can be stored for up to 2 years. | [1] |
| Room Temperature | Not Recommended for solutions | Powder is stable for a few days during shipping. | [1] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a general method for determining the kinetic solubility of this compound, which is relevant for high-throughput screening applications.
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume of each DMSO dilution to a corresponding well of a new 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, PBS). The final DMSO concentration should be kept low (e.g., 1-2%).
-
Incubation: Shake the plate at room temperature for a defined period (e.g., 1-2 hours).[6]
-
Detection of Precipitation: Measure the turbidity of each well using a nephelometer. An increase in light scattering indicates compound precipitation.[1][11]
-
Quantification (Optional): Alternatively, filter the solutions to remove any precipitate and quantify the concentration of the dissolved compound in the filtrate using LC-MS/MS or UV-Vis spectroscopy.[5][6]
Protocol 2: Assessment of Stability in DMSO
This protocol outlines a method to assess the stability of this compound in a DMSO stock solution over time.
-
Prepare Stock Solution: Prepare a stock solution of this compound in DMSO at a known concentration.
-
Initial Analysis (Time Zero): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for LC-MS analysis and measure the peak area of this compound. This serves as the baseline.
-
Storage: Store the remaining stock solution under the desired conditions (e.g., -20°C, 4°C, room temperature).
-
Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months), thaw an aliquot of the stored solution, dilute it in the same manner as the initial sample, and analyze it by LC-MS.
-
Data Analysis: Compare the peak area of this compound at each time point to the peak area at time zero. A significant decrease in the peak area indicates degradation of the compound.
Visualizations
Caption: Recommended workflow for preparing, storing, and using this compound in DMSO.
Caption: this compound inhibits TNF-α signaling by stabilizing an asymmetric trimer.
References
- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. immune-system-research.com [immune-system-research.com]
- 4. researchgate.net [researchgate.net]
- 5. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 6. enamine.net [enamine.net]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. reddit.com [reddit.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. researchgate.net [researchgate.net]
- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: UCB-9260 In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing UCB-9260 in in vivo experiments. The information is tailored for scientists and professionals in the field of drug development.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues that may arise during in vivo studies with this compound, offering potential causes and solutions in a question-and-answer format.
Q1: I am observing lower than expected efficacy of this compound in my mouse model of arthritis. What are the possible reasons?
A1: Several factors could contribute to reduced efficacy. Consider the following:
-
Suboptimal Dosing or Formulation: Ensure the dose is within the effective range. For the collagen antibody-induced arthritis (CAIA) model, a dose of 150 mg/kg administered orally twice daily has been shown to be effective.[1][2] The formulation is also critical for oral bioavailability. A recommended vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3] Improper formulation can lead to poor solubility and absorption.
-
Timing of Administration: The timing of this compound administration relative to disease induction is crucial. In the CAIA model, dosing initiated 6 hours after the LPS challenge has demonstrated efficacy.[2]
-
Primary Lack of Response: In some instances, the specific inflammatory milieu of the model may be less dependent on the TNF-α pathway that this compound targets. Consider evaluating baseline TNF-α levels in your model.
-
Pharmacokinetic Variability: Individual animal differences can lead to variations in drug exposure. While specific data on this compound is limited, pharmacokinetic variability is a known factor in rodent studies.[4]
Q2: My animals are showing signs of toxicity (e.g., weight loss, lethargy) after this compound administration. What should I do?
A2: While this compound is generally well-tolerated at therapeutic doses, high doses of TNF-α inhibitors can potentially lead to adverse effects.
-
Dose Reduction: The observed toxicity may be dose-dependent. Consider reducing the dose to the lower end of the efficacious range (e.g., starting from 10-30 mg/kg in a TNF-induced neutrophil recruitment model) and carefully monitoring for adverse effects.[1][2]
-
Vehicle Effects: The vehicle itself, particularly at high concentrations of solvents like DMSO, can cause adverse reactions. Administer a vehicle-only control group to distinguish between compound- and vehicle-related toxicity.
-
Gavage Technique: Improper oral gavage technique can cause stress, injury, or accidental administration into the trachea, leading to adverse signs.[5][6] Ensure personnel are well-trained in this procedure.
-
Underlying Model Pathology: The disease model itself can cause symptoms that overlap with toxicity. Compare the signs in your treated group with both vehicle-treated and healthy control groups.
Q3: I am having trouble dissolving this compound for my in vivo experiments. What is the recommended formulation?
A3: this compound is a lipophilic compound with low aqueous solubility. A standard and effective formulation for oral administration in mice is a co-solvent mixture.
-
Recommended Formulation: A commonly used vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3]
-
Preparation Method: To prepare this formulation, first dissolve this compound in DMSO. Then, sequentially add PEG300, Tween-80, and finally saline, ensuring the solution is clear after each addition.[3]
-
Solubility Limit: This formulation has been reported to dissolve this compound at a concentration of at least 6.25 mg/mL.[3]
Q4: How can I confirm that this compound is engaging its target in my in vivo study?
A4: Target engagement can be assessed through pharmacodynamic (PD) biomarkers.
-
Inhibition of Neutrophil Recruitment: In a TNF-α-driven model, such as intraperitoneal injection of TNF-α, a key PD marker is the reduction of neutrophil infiltration into the peritoneal cavity. This compound has been shown to dose-dependently inhibit the recruitment of CD45+GR1+ cells.[7]
-
Downstream Signaling: While more complex, assessing the inhibition of NF-κB activation in tissues of interest can also serve as a PD marker.
-
Specialized Assays: A conformation-selective antibody, CA1974, has been developed to specifically recognize the this compound-bound, asymmetric form of TNF.[8][9] This can be used in an ELISA to measure target occupancy in plasma samples.[8]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Stimulus | IC50 | Reference |
| NF-κB Inhibition | HEK-293 | Human TNF (10 pM) | 202 nM | [3][7][10] |
| TNF-dependent Cytotoxicity | L929 | Human TNF | 116 nM | [7][10] |
| TNF-dependent Cytotoxicity | L929 | Mouse TNF | 120 nM | [7][10] |
Table 2: In Vivo Efficacy of this compound
| Model | Species | Dosing Regimen | Key Efficacy Readout | Result | Reference |
| TNF-induced Neutrophil Recruitment | Mouse (Balb/c) | 10-300 mg/kg p.o., single dose | Inhibition of CD45+GR1+ cells in peritoneal lavage | Dose-dependent inhibition | [1][2] |
| Collagen Antibody-Induced Arthritis (CAIA) | Mouse (Balb/c) | 150 mg/kg p.o., twice daily for 7 days | Reduction in clinical arthritis score | Significant reduction in clinical score | [1][2][3] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Protocol 1: TNF-α-Induced Neutrophil Recruitment in Mice
-
Animals: Male Balb/c mice, 6-8 weeks old.
-
This compound Preparation and Administration:
-
Prepare this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Administer this compound orally (p.o.) via gavage at doses ranging from 10 to 300 mg/kg.
-
Include a vehicle-only control group.
-
-
Induction of Neutrophil Recruitment:
-
One hour after compound administration, inject human or mouse TNF-α intraperitoneally (i.p.).
-
-
Sample Collection:
-
Four hours after TNF-α injection, euthanize the mice.
-
Perform a peritoneal lavage with 3 mL of FACS buffer.
-
-
Analysis:
-
Use an aliquot of the lavage fluid to count the number of CD45+GR1+ cells by flow cytometry.
-
Protocol 2: Collagen Antibody-Induced Arthritis (CAIA) in Mice
-
Animals: Male Balb/c mice, 6-8 weeks old.
-
Disease Induction:
-
On day 0, administer a 4 mg anti-collagen type II antibody cocktail intraperitoneally.
-
24 hours later, administer 25 µg of lipopolysaccharide (LPS) intraperitoneally.[2]
-
-
This compound Preparation and Administration:
-
Prepare this compound in a suitable oral vehicle (e.g., 30% cyclodextrin or the co-solvent formulation mentioned above).
-
Initiate dosing 6 hours after the LPS administration with 150 mg/kg of this compound, given orally twice daily.[2]
-
Include a vehicle-only control group. A positive control, such as an anti-mouse TNF antibody, can also be included.[2]
-
-
Monitoring and Scoring:
-
Weigh the animals and score for signs of arthritis daily.
-
A common scoring system is: 0 = no arthritis, 1 = wrist/ankle affected, 2 = wrist/ankle and pad affected, 3 = wrist/ankle, pad, and digits affected.[2]
-
-
Analysis:
-
Compare the mean arthritis clinical scores between the this compound-treated group and the vehicle control group.
-
Visualizations
Diagram 1: this compound Mechanism of Action
References
- 1. researchgate.net [researchgate.net]
- 2. Small molecules that inhibit TNF signalling by stabilising an asymmetric form of the trimer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound |inhibitor of TNF | inhibits TNF signalling | CAS# 1515888-53-5 | UCB9260; UCB 9260 | rheumatoid arthritis and Crohn's disease| InvivoChem [invivochem.com]
- 4. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. ouv.vt.edu [ouv.vt.edu]
- 7. immune-system-research.com [immune-system-research.com]
- 8. An orally available small molecule that targets soluble TNF to deliver anti-TNF biologic-like efficacy in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A conformation-selective monoclonal antibody against a small molecule-stabilised signalling-deficient form of TNF - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Overcoming poor response to UCB-9260 in cell lines
Welcome to the technical support center for UCB-9260. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and overcome poor responses to this compound in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active, small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α) signaling.[1] Its mechanism of action involves binding to and stabilizing an asymmetric, distorted conformation of the TNF-α trimer. This prevents the trimer from effectively binding to and activating the TNF receptor 1 (TNFR1), which in turn inhibits the downstream NF-κB signaling pathway.[2][3][4]
Q2: In which cell lines has this compound shown activity?
A2: this compound has demonstrated inhibitory activity in various cell-based assays, including HEK-293 cells for NF-κB inhibition and mouse L929 cells for TNF-dependent cytotoxicity.[5][6][7]
Q3: What are the typical IC50 values for this compound?
A3: The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the assay and cell line. Reported values are approximately 202 nM for NF-κB inhibition in HEK-293 cells and around 116-120 nM for inhibition of TNF-dependent cytotoxicity in L929 cells.[5][6][7][8]
Q4: What are the common reasons for a poor response to a small molecule inhibitor in cell culture?
A4: A poor response to a small molecule inhibitor can be due to several factors, including issues with the compound's stability or solubility, characteristics of the cell line such as low target expression or presence of drug efflux pumps, or suboptimal experimental conditions. It's also possible that the specific cell line utilizes signaling pathways that are not dependent on the target of the inhibitor.
Troubleshooting Guide: Poor Response to this compound
If you are observing a weaker than expected response to this compound in your cell line, the following troubleshooting guide provides a systematic approach to identifying the potential cause.
Diagram: Troubleshooting Workflow for Poor this compound Response
Caption: A step-by-step workflow for troubleshooting poor experimental outcomes with this compound.
1. Verify Compound Integrity and Handling
-
Question: Could the this compound compound itself be the issue?
-
Answer: It is crucial to ensure the proper handling and storage of this compound.
-
Solubility: this compound is soluble in DMSO.[1] Ensure that the compound is fully dissolved and that the final DMSO concentration in your cell culture medium is not toxic to your cells (typically ≤ 0.5%).
-
Stability: Prepare fresh dilutions of this compound from a stock solution for each experiment to avoid degradation. Avoid repeated freeze-thaw cycles of the stock solution.
-
Concentration: Verify the concentration of your stock solution. An inaccurate concentration will lead to misleading results.
-
-
2. Review Experimental Setup
-
Question: Is my experimental design appropriate for assessing this compound activity?
-
Answer: The choice of assay and experimental conditions are critical.
-
Assay Selection: Ensure you are using an appropriate assay to measure the effects of TNF-α inhibition. This could be a cell viability assay (if TNF-α induces cytotoxicity in your cell line), an NF-κB reporter assay, or measuring the expression of NF-κB target genes.
-
Incubation Time: The inhibitory effects of this compound may not be immediate. Perform a time-course experiment to determine the optimal incubation time for your cell line and assay.
-
Serum Protein Binding: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. Consider reducing the serum concentration or using a serum-free medium for the duration of the treatment, if your cells can tolerate it.
-
-
3. Investigate Cell Line Characteristics
-
Question: Could my cell line be inherently resistant to TNF-α inhibition?
-
Answer: The genetic and phenotypic characteristics of your cell line play a significant role in its response to this compound.
-
TNF-α Dependence: Confirm that your cell line's proliferation, survival, or inflammatory signaling is indeed dependent on TNF-α. Some cell lines may have alternative pathways that make them less sensitive to TNF-α blockade.
-
TNFR1 Expression: this compound's mechanism is dependent on the presence of TNFR1. Verify the expression level of TNFR1 in your cell line using techniques like Western Blot or flow cytometry. Low or absent expression will result in a poor response.
-
Downstream Mutations: Mutations in proteins downstream of TNFR1 in the NF-κB pathway (e.g., RIPK1, TRAF2) could lead to constitutive activation of the pathway, making it independent of TNF-α stimulation and therefore insensitive to this compound.
-
Drug Efflux Pumps: Overexpression of multidrug resistance (MDR) transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), can actively pump this compound out of the cell, preventing it from reaching its target.
-
-
4. Advanced Troubleshooting
-
Question: What are the next steps if the basic troubleshooting does not resolve the issue?
-
Answer: If the above steps do not identify the cause of the poor response, consider more advanced investigations.
-
Combination Studies: Investigate if this compound shows synergistic effects with other inhibitors that target parallel or downstream signaling pathways.
-
Alternative Signaling Pathways: TNF-α can also signal through TNFR2, which may be more prevalent in certain cell types. This compound's primary mechanism is through TNFR1 inhibition. Investigate the relative expression and role of TNFR2 in your cell line.
-
-
Data Summary
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | Stimulus | IC50 (nM) | Reference(s) |
| NF-κB Reporter Assay | HEK-293 | Human TNF-α (10 pM) | 202 | [5][7][8] |
| TNF-dependent Cytotoxicity | L929 | Human TNF-α | 116 | [5][6][7] |
| TNF-dependent Cytotoxicity | L929 | Mouse TNF-α | 120 | [5][6][7] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS/MTT)
This protocol is to assess the effect of this compound on cell viability in the presence of TNF-α.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. Also, prepare a solution of TNF-α at a concentration known to induce a response in your cells.
-
Treatment:
-
Pre-treat cells with the this compound dilutions for 1-2 hours.
-
Add TNF-α to the wells (except for the untreated control wells).
-
Include appropriate controls: cells alone, cells + DMSO (vehicle control), cells + TNF-α, and cells + a known inhibitor of TNF-α signaling.
-
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours).
-
MTS/MTT Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: NF-κB Reporter Assay
This protocol is for cell lines that have been stably transfected with an NF-κB-driven reporter gene (e.g., luciferase or SEAP).
-
Cell Seeding: Seed the reporter cell line in a 96-well plate and allow to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. Prepare a solution of TNF-α.
-
Treatment:
-
Pre-treat the cells with this compound dilutions for 1-2 hours.
-
Stimulate the cells with TNF-α.
-
Include controls: unstimulated cells, cells + DMSO, and cells + TNF-α.
-
-
Incubation: Incubate for a period sufficient to allow for reporter gene expression (e.g., 6-24 hours).
-
Reporter Gene Measurement: Measure the reporter gene activity (e.g., luminescence for luciferase, colorimetric change for SEAP) according to the manufacturer's protocol.
-
Data Analysis: Normalize the reporter activity to a control for cell number if necessary. Calculate the percentage of inhibition relative to the TNF-α stimulated control and determine the IC50.
Protocol 3: Western Blot for NF-κB Pathway Activation
This protocol assesses the phosphorylation of key proteins in the NF-κB pathway.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate. Once confluent, pre-treat with this compound for 1-2 hours, followed by stimulation with TNF-α for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against a phosphorylated pathway protein (e.g., phospho-p65, phospho-IκBα) overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Re-probe the membrane with an antibody for the total protein or a housekeeping protein (e.g., GAPDH, β-actin) for loading control. Quantify the band intensities to determine the relative level of protein phosphorylation.
Signaling Pathway and Mechanism Diagrams
Diagram: this compound Mechanism of Action
Caption: this compound stabilizes an asymmetric TNF-α trimer, preventing effective TNFR1 signaling.
Diagram: Simplified TNF-α/NF-κB Signaling Pathway
Caption: Overview of the TNF-α induced NF-κB signaling cascade and the point of inhibition by this compound.
References
- 1. [Mechanism of resistance to tumor necrosis factor] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. JCI - Tumor necrosis factor expression in human epithelial tumor cell lines. [jci.org]
- 4. A conformation-selective monoclonal antibody against a small molecule-stabilised signalling-deficient form of TNF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Small molecules that inhibit TNF signalling by stabilising an asymmetric form of the trimer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jitc.bmj.com [jitc.bmj.com]
Potential off-target effects of UCB-9260 in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using UCB-9260. The information is designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally active, small molecule inhibitor of Tumor Necrosis Factor (TNF). It functions by binding to a central pocket within the TNF trimer, stabilizing an asymmetric conformation of the protein.[1][2][3] This distorted trimer is unable to effectively bind to and signal through the TNF receptor 1 (TNFR1), leading to the inhibition of downstream signaling pathways, such as NF-κB.[1][4]
Q2: How selective is this compound for TNFα?
A2: this compound has demonstrated high selectivity for TNFα over other members of the TNF superfamily in thermal melt assays.[2][3] This specificity is attributed to its unique binding mode within the core of the TNF trimer.
Q3: Are there any known off-target effects of this compound?
A3: Based on available preclinical data, this compound is highly selective for TNFα.[2][3] Studies have not reported specific off-target binding to other proteins, including other TNF superfamily members. However, as with any small molecule inhibitor, the potential for off-target effects cannot be entirely excluded and may be context-dependent.
Q4: My experimental results are not as expected. How can I determine if this is due to an off-target effect of this compound?
A4: Please refer to the Troubleshooting Guide below. It is crucial to include appropriate controls in your experiments to differentiate between on-target and potential off-target effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reduced or no inhibition of TNFα signaling | 1. Compound Degradation: Improper storage or handling of this compound. 2. Suboptimal Concentration: The concentration of this compound is too low for your specific cell type or experimental conditions. 3. Assay Interference: Components of your assay system may interfere with this compound activity. | 1. Ensure this compound is stored correctly and prepare fresh solutions for each experiment. 2. Perform a dose-response curve to determine the optimal inhibitory concentration in your system. 3. Run appropriate vehicle controls and test for any assay-specific interference. |
| Unexpected cellular phenotype observed | 1. On-target effect: The observed phenotype may be a downstream consequence of TNFα inhibition in your specific model system. 2. Potential Off-target effect: this compound may be interacting with another cellular target. 3. Cell line specific effects: The response could be unique to the genetic background of your cells. | 1. Use a rescue experiment by adding exogenous downstream signaling molecules to see if the phenotype is reversed. 2. Employ a structurally unrelated TNFα inhibitor to see if the same phenotype is observed. Consider using a negative control compound with a similar chemical scaffold but no TNFα activity. 3. Test the effect of this compound in a different cell line to assess the specificity of the response. |
| Inconsistent results between experiments | 1. Experimental Variability: Inconsistent cell passage number, seeding density, or stimulation conditions. 2. Reagent Quality: Variability in the quality of TNFα or other reagents. | 1. Standardize all experimental parameters, including cell culture conditions and treatment protocols. 2. Use a consistent source and lot of TNFα and other key reagents. Validate the activity of your TNFα stock. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value | Assay System |
| Binding Affinity (Kd) to TNF | 13 nM | Cell-free assay |
| IC50 for NF-κB inhibition | 202 nM | HEK-293 cells stimulated with 10 pM TNF |
| IC50 for TNF-dependent cytotoxicity (human TNF) | 116 nM | L929 cells |
| IC50 for TNF-dependent cytotoxicity (mouse TNF) | 120 nM | L929 cells |
Experimental Protocols
Protocol 1: Assessing On-Target Activity of this compound using an NF-κB Reporter Assay
-
Cell Culture: Seed HEK-293 cells stably expressing an NF-κB-driven reporter gene (e.g., luciferase or SEAP) in a 96-well plate at a density of 5 x 10^4 cells/well and allow to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve final concentrations ranging from 1 nM to 10 µM.
-
Treatment: Pre-incubate the cells with the serially diluted this compound or vehicle control (DMSO) for 1 hour.
-
Stimulation: Stimulate the cells with recombinant human TNFα at a final concentration of 10 pM.
-
Incubation: Incubate the plate for 6-8 hours at 37°C in a CO2 incubator.
-
Detection: Measure the reporter gene activity according to the manufacturer's instructions (e.g., by adding a luciferase substrate and measuring luminescence).
-
Data Analysis: Plot the reporter gene activity against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Investigating the Selectivity of this compound using a Thermal Shift Assay
-
Protein Preparation: Prepare solutions of purified recombinant human TNFα and other TNF superfamily members (e.g., Lymphotoxin-α, CD40L) at a final concentration of 2 µM in a suitable buffer (e.g., PBS).
-
Compound Addition: Add this compound to the protein solutions to a final concentration of 10 µM. Include a vehicle control (DMSO) for each protein.
-
Dye Addition: Add a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange) to each sample.
-
Thermal Denaturation: Use a real-time PCR instrument to heat the samples from 25°C to 95°C with a ramp rate of 1°C/minute. Monitor the fluorescence at each temperature increment.
-
Data Analysis: Plot the fluorescence intensity against temperature to generate a melting curve for each sample. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A significant increase in the Tm in the presence of this compound indicates a direct binding interaction.
Visualizations
Caption: this compound stabilizes an asymmetric TNFα trimer, inhibiting TNFR1 signaling.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes with this compound.
Caption: Logical flow for assessing the selectivity of this compound against its primary target and potential off-targets.
References
- 1. Off-target activity of TNF-alpha inhibitors characterized by protein biochips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small molecules that inhibit TNF signalling by stabilising an asymmetric form of the trimer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An orally available small molecule that targets soluble TNF to deliver anti-TNF biologic-like efficacy in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: UCB-9260 Target Engagement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on how to assess the target engagement of UCB-9260 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active, small molecule inhibitor of Tumor Necrosis Factor (TNF) signaling.[1][2][3] It functions by binding to a pocket within the core of the TNF trimer.[4][5] This binding stabilizes a distorted, asymmetric conformation of the trimer, which in turn prevents the binding of one of the three TNF receptor 1 (TNFR1) molecules.[4][] Consequently, the formation of a fully competent signaling complex is impaired, leading to the inhibition of downstream inflammatory signaling pathways.[]
Q2: What is the direct cellular target of this compound?
A2: The direct cellular target of this compound is the soluble form of the cytokine Tumor Necrosis Factor (TNF).[1][7]
Q3: How does this compound binding affect the TNF-TNFR1 interaction?
A3: this compound binding to the TNF trimer induces an allosteric change that reduces the stoichiometry of TNFR1 binding from three to two receptors per TNF trimer.[4][8] This incomplete receptor engagement is insufficient to trigger robust downstream signaling.
Q4: What are the primary downstream signaling pathways affected by this compound?
A4: The primary downstream signaling pathway inhibited by this compound is the Nuclear Factor-kappa B (NF-κB) pathway.[1][] It also impacts the Mitogen-Activated Protein Kinase (MAPK) pathway, both of which are critical for pro-inflammatory responses.[9][10]
Q5: Are there specific cell lines recommended for studying this compound activity?
A5: HEK-293 cells are commonly used for NF-κB reporter gene assays to measure the inhibitory effect of this compound on TNF-stimulated signaling.[2][3][5] Mouse L929 cells are suitable for TNF-dependent cytotoxicity assays.[5] Jurkat cells can be used to assess downstream signaling events like RIP1 ubiquitination.[5]
Troubleshooting Guides
Problem 1: High variability in NF-κB reporter assay results.
| Possible Cause | Troubleshooting Step |
| Cell confluence | Ensure consistent cell seeding density and that cells are in the logarithmic growth phase. Over-confluent or sparse cultures can lead to variable responses. |
| TNF activity | Aliquot and store TNF at -80°C to avoid repeated freeze-thaw cycles that can reduce its activity. Use a consistent concentration of TNF known to give a robust but sub-maximal response. |
| Compound solubility | This compound is soluble in DMSO.[1] Ensure the final DMSO concentration in the assay is consistent across all wells and ideally below 0.5% to avoid solvent-induced artifacts. |
| Incubation times | Optimize and strictly adhere to incubation times for both this compound pre-treatment and TNF stimulation for reproducible results. |
Problem 2: No significant inhibition of TNF-induced cytotoxicity observed.
| Possible Cause | Troubleshooting Step |
| Insufficient compound concentration | Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal inhibitory range. |
| Cell viability issues | Ensure that the observed cell death is TNF-dependent and not due to compound toxicity at the concentrations tested. Run a control with this compound alone. |
| Assay sensitivity | The L929 cytotoxicity assay is sensitive to the concentration of both TNF and actinomycin D (if used). Optimize these concentrations to achieve a clear assay window. |
Problem 3: Inconsistent results in Western blot for downstream signaling.
| Possible Cause | Troubleshooting Step |
| Timing of stimulation | The phosphorylation of NF-κB and ubiquitination of RIP1 are transient events. Perform a time-course experiment to identify the peak of activation following TNF stimulation in your cell system. |
| Antibody quality | Use validated antibodies specific for the phosphorylated form of NF-κB p65 and ubiquitinated RIP1. |
| Loading controls | Use a reliable loading control like GAPDH or β-actin to ensure equal protein loading across all lanes.[5] |
Quantitative Data Summary
| Parameter | Value | Assay Condition | Reference |
| Binding Affinity (Kd) | 13 nM | Cell-free assay with human TNF | [1][2] |
| IC50 (NF-κB inhibition) | 202 nM (geometric mean) | HEK-293 cells stimulated with 10 pM human TNF | [1][2][3] |
| IC50 (NF-κB inhibition) | 552 nM (geometric mean) | HEK-293 cells stimulated with 100 pM human TNF | [4] |
| IC50 (Cytotoxicity) | 116 nM (geometric mean) | L929 cells with human TNF | [2][3][5] |
| IC50 (Cytotoxicity) | 120 nM (geometric mean) | L929 cells with mouse TNF | [2][3][5] |
Experimental Protocols
NF-κB Reporter Gene Assay
This assay quantifies the inhibition of TNF-α-induced NF-κB activation in cells.
Materials:
-
HEK-293 cells stably expressing an NF-κB-driven reporter gene (e.g., secreted alkaline phosphatase or luciferase)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Recombinant human TNF-α
-
Reporter gene detection reagents
-
96-well cell culture plates
Procedure:
-
Seed HEK-293 reporter cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
The following day, prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the cells with this compound for 1-2 hours at 37°C.
-
Prepare a solution of TNF-α in cell culture medium at a concentration that induces a sub-maximal response (e.g., 10 pM).[2][4]
-
Add the TNF-α solution to all wells except for the unstimulated control wells.
-
Incubate for 6-8 hours at 37°C.
-
Measure the reporter gene activity according to the manufacturer's instructions.
-
Calculate the percentage of inhibition relative to the TNF-α stimulated control.
TNF-α Dependent Cytotoxicity Assay
This assay measures the ability of this compound to protect cells from TNF-α-induced cell death.
Materials:
-
L929 mouse fibrosarcoma cells
-
Cell culture medium
-
This compound
-
Recombinant human or mouse TNF-α
-
Actinomycin D (optional, to sensitize cells)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Seed L929 cells in a 96-well plate.
-
Allow cells to adhere for several hours or overnight.
-
Treat cells with serial dilutions of this compound.
-
Add TNF-α (with or without Actinomycin D) to induce cytotoxicity.
-
Incubate for 18-24 hours at 37°C.
-
Measure cell viability using a suitable reagent.
-
Plot the cell viability against the concentration of this compound to determine the IC50.[5]
Western Blot for NF-κB Pathway Activation
This method assesses the phosphorylation of key signaling proteins downstream of TNFR1.
Materials:
-
Jurkat cells or other suitable cell line
-
Cell lysis buffer
-
Primary antibodies (e.g., anti-phospho-NF-κB p65, anti-ubiquitin, anti-RIP1, anti-GAPDH)
-
Secondary antibodies (HRP-conjugated)
-
Protein electrophoresis and blotting equipment
-
Chemiluminescence detection reagents
Procedure:
-
Culture cells to the desired density.
-
Pre-treat cells with this compound or vehicle for 1-2 hours.
-
Stimulate cells with TNF-α for a predetermined optimal time (e.g., 15-30 minutes).
-
Wash cells with cold PBS and lyse them.
-
Quantify protein concentration in the lysates.
-
For RIP1 ubiquitination, perform immunoprecipitation of TNFR1 followed by western blotting for ubiquitin and RIP1.[5]
-
For NF-κB activation, separate total protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against phosphorylated NF-κB p65 and a loading control.
-
Incubate with the appropriate secondary antibody and visualize the bands using a chemiluminescence imager.
Visualizations
Caption: Mechanism of this compound Action.
Caption: Experimental Workflows for Assessing this compound Activity.
Caption: Troubleshooting Logic Flowchart.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Structural insights into the disruption of TNF-TNFR1 signalling by small molecules stabilising a distorted TNF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. An orally available small molecule that targets soluble TNF to deliver anti-TNF biologic-like efficacy in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Improving the efficacy of UCB-9260 in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing UCB-9260 in animal studies. The information is tailored for researchers, scientists, and drug development professionals to improve the efficacy and reproducibility of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active, small-molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α).[1][2][3] Unlike biologic TNF-α inhibitors that block the interaction with its receptors, this compound has a novel mechanism of action. It binds to a pocket in the center of the soluble TNF-α trimer, stabilizing it in a distorted, asymmetric conformation.[1][2][4][5] This asymmetric form of the trimer is unable to effectively signal through TNF receptor 1 (TNFR1), leading to the inhibition of downstream inflammatory signaling pathways, such as the NF-κB pathway.[1][6][7][8]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: For in vitro studies, this compound can be dissolved in DMSO.[3] For in vivo oral administration in mice, a common formulation is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] It is recommended to prepare this formulation fresh. Stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to six months.[3] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.
Q3: Is this compound selective for TNF-α?
A3: Yes, this compound has been shown to be selective for TNF-α over other members of the TNF superfamily.[3][8] Thermal melting assays have demonstrated that this compound does not significantly stabilize other TNF superfamily proteins.[7][8]
Q4: Are there any known off-target effects or toxicities associated with this compound?
A4: Preclinical safety screening, including the CEREP ExpresSProfile panel, did not reveal any major selectivity flags for this compound.[7] However, as with any small molecule inhibitor, the potential for off-target effects should be considered, and appropriate control experiments are recommended. More detailed public information on the comprehensive safety and toxicology profile of this compound is limited.
Troubleshooting Guides
Issue 1: Suboptimal or Inconsistent Efficacy in Animal Models
Q1.1: My in vivo experiment with this compound is showing lower than expected efficacy. What are the possible reasons?
A1.1: Several factors could contribute to suboptimal efficacy. Consider the following troubleshooting steps:
-
Compound Formulation and Administration:
-
Solubility: Ensure this compound is fully dissolved in the vehicle. For the recommended oral formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline), prepare it fresh and ensure a clear solution.
-
Dosing Accuracy: Verify the correct dose calculation based on the animal's body weight and the concentration of your dosing solution. Ensure accurate oral gavage technique to deliver the full dose.
-
Dosing Frequency and Timing: In the Collagen Antibody-Induced Arthritis (CAIA) model, a twice-daily (bid) oral administration of 150 mg/kg has been shown to be effective.[6][7] The timing of the first dose relative to disease induction is also critical.
-
-
Pharmacokinetics:
-
Animal Model:
-
Model Selection: this compound has demonstrated efficacy in TNF-α driven models like the CAIA and TNF-induced neutrophil recruitment models.[6][7] Ensure your chosen model is appropriate for a TNF-α inhibitor.
-
Animal Strain: The genetic background of the mice can influence the severity and kinetics of the induced disease. The studies with this compound have utilized Balb/c mice.[3]
-
Disease Severity: If the induced disease is too severe, the therapeutic window for observing a significant effect of this compound may be narrowed. Consider titrating the disease-inducing agents (e.g., anti-collagen antibody cocktail and LPS in the CAIA model).
-
Issue 2: Difficulty in Assessing Target Engagement
Q2.1: How can I confirm that this compound is engaging with TNF-α in my animal model?
A2.1: A conformation-selective monoclonal antibody, CA1974 , has been developed to specifically recognize the asymmetric, inactive form of the TNF-α trimer that is stabilized by this compound.[5][9] This antibody can be used as a tool to measure target engagement in biological samples.
-
Methodology: An ELISA-based method can be employed to measure the amount of this compound-bound TNF-α in plasma samples from treated animals.[5] This involves using CA1974 as the capture antibody to specifically bind the this compound-TNF-α complex. A separate ELISA using a standard anti-TNF-α antibody can be used to measure total TNF-α. The ratio of this compound-bound TNF-α to total TNF-α provides a quantitative measure of target occupancy.[5]
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Stimulus | Species | IC50 (nM) |
| NF-κB Inhibition | HEK-293 | Human TNF-α (10 pM) | Human | 202 |
| Cytotoxicity | L929 | Human TNF-α | Human | 116 |
| Cytotoxicity | L929 | Mouse TNF-α | Mouse | 120 |
Table 2: In Vivo Efficacy of this compound in Mouse Models
| Animal Model | Mouse Strain | This compound Dose | Route | Key Findings |
| TNF-induced Neutrophil Recruitment | Balb/c | 10-300 mg/kg | p.o. | Dose-dependent inhibition of neutrophil recruitment. |
| Collagen Antibody-Induced Arthritis (CAIA) | Balb/c | 150 mg/kg | p.o., bid | Significant reduction in clinical arthritis score. |
Experimental Protocols
Protocol 1: Collagen Antibody-Induced Arthritis (CAIA) Model
This protocol is a general guideline and may require optimization based on the specific antibody cocktail and mouse strain used.
-
Animals: Female Balb/c mice, 6-8 weeks old.[10]
-
Induction:
-
Day 0: Administer a cocktail of anti-type II collagen monoclonal antibodies (e.g., 1.5-4 mg per mouse) intravenously or intraperitoneally.[10][11]
-
Day 3 or 7: Administer a low dose of lipopolysaccharide (LPS) (e.g., 10-25 µg per mouse) intraperitoneally to synchronize and enhance the arthritis.[10][12][13]
-
-
This compound Treatment:
-
Begin oral administration of this compound (e.g., 150 mg/kg, bid) at a predetermined time point relative to disease induction (e.g., prophylactically before disease onset or therapeutically after symptoms appear).[7]
-
-
Arthritis Assessment:
-
Visually score the paws daily for signs of inflammation (redness and swelling) on a scale of 0-4 per paw (0 = normal, 1 = mild swelling/erythema, 2 = moderate swelling/erythema, 3 = severe swelling/erythema involving the entire paw, 4 = maximal inflammation with joint rigidity). The maximum score per mouse is 16.
-
Protocol 2: TNF-α-Induced Neutrophil Recruitment Model
-
Animals: Male Balb/c mice.[3]
-
This compound Treatment:
-
Administer this compound orally at desired doses (e.g., 10-300 mg/kg).[6]
-
-
Induction:
-
One hour after this compound administration, inject a sub-lethal dose of recombinant human or mouse TNF-α intraperitoneally.
-
-
Peritoneal Lavage:
-
At a fixed time point after TNF-α injection (e.g., 4 hours), euthanize the mice and perform a peritoneal lavage with cold PBS.
-
-
Flow Cytometry Analysis:
-
Centrifuge the lavage fluid to collect the cells.
-
Stain the cells with fluorescently labeled antibodies against immune cell markers, such as CD45 (pan-leukocyte marker) and Gr-1 (Ly-6G/Ly-6C, a marker for neutrophils and other myeloid cells).[7]
-
Analyze the cell suspension by flow cytometry to quantify the number of neutrophils (CD45+/Gr-1+ cells) in the peritoneal cavity.
-
Mandatory Visualizations
Caption: this compound mechanism of action on the TNF-α signaling pathway.
Caption: Experimental workflow for the CAIA model with this compound treatment.
Caption: Troubleshooting logic for suboptimal efficacy of this compound.
References
- 1. Regulation of NF-κB by TNF Family Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. More to life than NF-κB in TNFR1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Reactome | TNFR1-induced NF-kappa-B signaling pathway [reactome.org]
- 5. An orally available small molecule that targets soluble TNF to deliver anti-TNF biologic-like efficacy in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Small molecules that inhibit TNF signalling by stabilising an asymmetric form of the trimer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A conformation-selective monoclonal antibody against a small molecule-stabilised signalling-deficient form of TNF - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Mild and Moderate Monoclonal Antibody Dose on Inflammation, Bone Loss, and Activation of the Central Nervous System in a Female Collagen Antibody-induced Arthritis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient promotion of collagen antibody induced arthritis (CAIA) using four monoclonal antibodies specific for the major epitopes recognized in both collagen induced arthritis and rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Collagen II antibody-induced arthritis in Tg1278TNFko mice: optimization of a novel model to assess treatments targeting human TNFα in rheumatoid arthritis – ScienceOpen [scienceopen.com]
- 13. chondrex.com [chondrex.com]
UCB-9260 Vehicle Formulation for Oral Gavage: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preparing UCB-9260 vehicle formulations for oral gavage administration. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and solubility data to ensure successful and consistent experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during the preparation of this compound formulations.
| Question/Issue | Answer/Troubleshooting Tip |
| What is the recommended vehicle for oral gavage of this compound? | A common and effective vehicle is a co-solvent mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][2] This formulation has been shown to achieve a clear solution with a solubility of at least 6.25 mg/mL.[1][2] |
| My this compound is not dissolving in the vehicle. | Ensure you are following the correct order of solvent addition as detailed in the experimental protocol. First, dissolve this compound in DMSO to create a stock solution before adding the other co-solvents sequentially.[1][2] If precipitation occurs, gentle heating to 37°C and sonication in an ultrasonic bath can aid dissolution.[3] Also, confirm that you are using fresh, anhydrous DMSO, as moisture can reduce solubility.[4] |
| What is the maximum achievable concentration of this compound in the recommended vehicle? | A concentration of at least 6.25 mg/mL is achievable in the 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline vehicle.[1][2] For higher concentrations, a stock solution in pure DMSO can be prepared, where solubility is significantly higher (85-125 mg/mL).[3][4] However, the final DMSO concentration in the dosing solution should be kept low, ideally below 2% for sensitive animals.[1] |
| Can I prepare the formulation in advance? | It is highly recommended to prepare the final working solution for in vivo experiments fresh on the day of use to ensure stability and prevent precipitation.[1] |
| How should I store the this compound stock solution? | This compound stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[3][5] To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[3][5] |
| I am observing precipitation after adding saline. | This may occur if the initial DMSO stock solution is not thoroughly mixed with the PEG300 and Tween-80 before the addition of the aqueous saline solution. Ensure each co-solvent is completely mixed before adding the next. The sequential addition of solvents is critical.[1][2] |
| Is this compound soluble in water or ethanol? | This compound is reported to be insoluble in water and ethanol.[4] Therefore, a co-solvent system is necessary for aqueous-based formulations suitable for oral gavage. |
Quantitative Data Summary
The following tables summarize the solubility of this compound in various solvents and a common vehicle formulation.
Table 1: this compound Solubility in Different Solvents
| Solvent | Solubility | Notes |
| DMSO | 85 mg/mL (200.7 mM)[4] | Use fresh, anhydrous DMSO for best results.[4] |
| DMSO | 125 mg/mL (295.15 mM)[3] | Ultrasonic bath may be needed.[3] |
| Water | Insoluble[4] | |
| Ethanol | Insoluble[4] |
Table 2: Example Vehicle Formulation for Oral Gavage
| Component | Percentage (v/v) | Purpose |
| DMSO | 10% | Primary solvent for this compound |
| PEG300 | 40% | Co-solvent and viscosity enhancer |
| Tween-80 | 5% | Surfactant to improve solubility and stability |
| Saline (0.9% NaCl) | 45% | Aqueous vehicle |
| Resulting Solubility | ≥ 6.25 mg/mL [1][2] | Clear solution |
Experimental Protocols
This section provides a detailed methodology for preparing a this compound formulation for oral gavage.
Protocol 1: Preparation of this compound Formulation (e.g., for a 6.25 mg/mL solution)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline solution (0.9% sodium chloride in sterile water)
-
Sterile conical tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Prepare a DMSO Stock Solution:
-
Calculate the required amount of this compound and DMSO to create a concentrated stock solution (e.g., 62.5 mg/mL).
-
Accurately weigh the this compound powder and place it in a sterile conical tube.
-
Add the calculated volume of DMSO.
-
Vortex thoroughly until the this compound is completely dissolved. If needed, use an ultrasonic bath to aid dissolution. This will result in a clear stock solution.
-
-
Add Co-solvents Sequentially:
-
To prepare 1 mL of the final formulation, begin with 100 µL of the 62.5 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 to the DMSO stock solution. Vortex until the mixture is homogeneous.
-
Add 50 µL of Tween-80 to the mixture. Vortex again until the solution is clear and uniform.
-
-
Final Dilution with Saline:
-
Slowly add 450 µL of saline to the co-solvent mixture while vortexing.
-
Continue to vortex until a clear, homogeneous solution is obtained.
-
-
Final Checks:
Visualized Workflows and Relationships
The following diagrams illustrate the experimental workflow for formulation preparation and a troubleshooting decision tree.
Caption: Workflow for preparing this compound oral gavage formulation.
Caption: Troubleshooting decision tree for this compound formulation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound |inhibitor of TNF | inhibits TNF signalling | CAS# 1515888-53-5 | UCB9260; UCB 9260 | rheumatoid arthritis and Crohn's disease| InvivoChem [invivochem.com]
- 3. glpbio.com [glpbio.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Interpreting unexpected results from UCB-9260 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results from studies involving UCB-9260.
Frequently Asked Questions (FAQs)
Q1: We are observing lower-than-expected potency (higher IC50) of this compound in our cell-based assay. What could be the reason?
A1: A key factor that can influence the apparent potency of this compound is the concentration of Tumor Necrosis Factor (TNF) used for stimulation.[1] this compound's potency is reduced at higher concentrations of TNF.[1] For example, in an NF-κB reporter gene assay in HEK-293 cells, the geometric mean IC50 of this compound was 208 nM when stimulated with 10 pM of human TNF, but this increased to 552 nM with 100 pM of human TNF.[1]
Troubleshooting Steps:
-
Verify TNF Concentration: Ensure the final concentration of TNF in your assay is consistent and within the optimal range for this compound activity (around 10 pM).
-
TNF Titration: If possible, perform a TNF dose-response experiment to determine the optimal concentration for your specific cell system.
-
Pre-incubation Time: this compound has slow association and dissociation rates. Ensure a sufficient pre-incubation time of this compound with TNF before adding it to the cells. A one-hour pre-incubation is a good starting point.[2]
Q2: How can we confirm that the inhibitory effect we are seeing is specific to this compound's action on TNF and not an off-target effect on the signaling pathway?
A2: To confirm the specificity of this compound's action, you can perform a control experiment using an agonistic anti-TNFR1 antibody to stimulate the NF-κB pathway. This compound should not inhibit signaling induced by the antibody, as it acts directly on TNF and not on the receptor or downstream signaling components.[2][3] In HEK-293 cells, this compound showed no inhibition of NF-κB stimulated by a TNFR1 agonist antibody.[2]
Q3: We are not observing any inhibition of TNF-induced cytotoxicity in our L929 cell assay. What could be wrong?
A3: Several factors could contribute to this observation:
-
Actinomycin D Concentration: The L929 cytotoxicity assay relies on sensitizing the cells with a sub-lethal concentration of actinomycin D.[2] The optimal concentration of actinomycin D can vary between cell batches and should be determined empirically.
-
Cell Viability: Ensure that the baseline viability of your L929 cells is high and that the concentration of actinomycin D used is indeed sub-lethal.
-
This compound and TNF Incubation: As with other assays, pre-incubating this compound with TNF for at least one hour before adding to the cells is crucial for its inhibitory activity.[2]
Q4: Is this compound expected to be effective against TNF from different species?
A4: Yes, this compound has been shown to be effective against both human and mouse TNF. In a TNF-dependent cytotoxicity assay using L929 cells, this compound inhibited the effects of human and mouse TNF with similar potencies.[3]
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound in various assays.
| Assay Type | Cell Line | Stimulation | Parameter | Value |
| NF-κB Reporter Gene Assay | HEK-293 | 10 pM human TNF | Geometric Mean IC50 | 202 nM[3][4] |
| NF-κB Reporter Gene Assay | HEK-293 | 100 pM human TNF | Geometric Mean IC50 | 552 nM[1] |
| TNF-dependent Cytotoxicity | L929 | Human TNF | Geometric Mean IC50 | 116 nM[3][4] |
| TNF-dependent Cytotoxicity | L929 | Mouse TNF | Geometric Mean IC50 | 120 nM[3][4] |
| TNF Binding | Cell-free | Kd | 13 nM[4] |
Experimental Protocols
NF-κB Reporter Gene Assay in HEK-293 Cells
This protocol is adapted from descriptions of experiments conducted with this compound.[2][3]
-
Cell Culture: Maintain HEK-293 cells stably expressing a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB response element in appropriate growth medium.
-
Compound Preparation: Prepare a dilution series of this compound in a suitable solvent (e.g., DMSO).
-
Pre-incubation: In a separate plate or tube, pre-incubate the diluted this compound with recombinant human TNF (final concentration of 10 pM) for 1 hour at 37°C.
-
Cell Stimulation: Add the this compound/TNF mixture to the HEK-293 cells.
-
Control Groups:
-
Vehicle Control: Cells treated with TNF and the same concentration of DMSO used for the compound dilutions.
-
Maximum Inhibition Control: Cells treated with a known potent NF-κB inhibitor (e.g., TPCA-1) or an excess of a biologic anti-TNF antibody.[2]
-
Specificity Control: Cells stimulated with an agonistic anti-TNFR1 antibody in the presence of this compound.[2]
-
-
Incubation: Incubate the cells for a sufficient period to allow for SEAP expression (e.g., 24 hours).
-
SEAP Detection: Collect the cell culture supernatant and measure SEAP activity using a suitable substrate and detection method (e.g., colorimetric or chemiluminescent).
-
Data Analysis: Calculate the percentage inhibition for each this compound concentration relative to the vehicle and maximum inhibition controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Visualizations
Caption: this compound inhibits TNF signaling by stabilizing an asymmetric trimer.
Caption: Troubleshooting workflow for lower-than-expected efficacy of this compound.
References
- 1. Structural insights into the disruption of TNF-TNFR1 signalling by small molecules stabilising a distorted TNF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small molecules that inhibit TNF signalling by stabilising an asymmetric form of the trimer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Preventing UCB-9260 degradation in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of UCB-9260 to prevent its degradation in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active, small molecule inhibitor of Tumor Necrosis Factor (TNF).[1][2] It functions by binding to and stabilizing an asymmetric, distorted form of the TNF trimer.[1][2][3] This prevents the TNF trimer from effectively binding to and signaling through its receptor, TNFR1, thereby inhibiting downstream inflammatory signaling pathways, such as the NF-κB pathway.[1][4]
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO).[5] It is recommended to use fresh, high-quality DMSO to prepare stock solutions.[5]
Q3: How should I store this compound stock solutions to prevent degradation?
A3: To maintain the stability of this compound, it is crucial to store it properly. Aliquoting the stock solution into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.[2]
Q4: Can I use this compound in in vivo studies?
A4: Yes, this compound is an orally active compound and has been used in in vivo mouse models to inhibit TNF-driven functional effects.[3]
Q5: Are there any known incompatibilities of this compound with common labware or reagents?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity or inconsistent results. | Degradation of this compound due to improper storage. | Prepare fresh stock solutions from solid compound. Ensure proper storage conditions are met (see table below). Aliquot stock solutions to minimize freeze-thaw cycles. |
| Degradation of this compound in working solutions. | Prepare working solutions fresh for each experiment from a frozen stock. Minimize the time the compound spends in aqueous solutions, especially at room temperature or higher. | |
| Photodegradation. | Protect stock and working solutions from light by using amber vials or by wrapping containers in aluminum foil. | |
| pH instability. | The stability of this compound at different pH values is not well-documented. It is advisable to maintain the pH of your experimental system within a physiological range (pH 7.2-7.4) unless the experimental protocol requires otherwise. | |
| Precipitation of the compound in cell culture media. | Poor solubility in aqueous media. | Ensure the final concentration of DMSO in the cell culture media is kept to a minimum (typically ≤0.1%) to avoid solvent-induced toxicity and compound precipitation. Perform a solubility test in your specific cell culture medium before the experiment. |
| Inconsistent IC50 values. | Variability in experimental conditions. | Standardize all experimental parameters, including cell density, incubation times, and passage number of cells. Use a consistent source and lot of this compound. |
| Interaction with media components. | Serum proteins in cell culture media can sometimes bind to small molecules, reducing their effective concentration. Consider performing experiments in serum-free media for a short duration, if compatible with your cell line. |
Data Presentation
Table 1: Recommended Storage and Stability of this compound Stock Solutions
| Solvent | Storage Temperature | Maximum Storage Duration | Key Recommendations |
| DMSO | -80°C | 6 months[2] | Aliquot into single-use volumes to avoid freeze-thaw cycles.[2] |
| DMSO | -20°C | 1 month[2] | Use for short-term storage only. Aliquot to prevent degradation.[2] |
Note: The stability of this compound in aqueous working solutions is expected to be significantly lower. It is strongly recommended to prepare these solutions fresh for each experiment.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound powder in a sterile environment.
-
Add the appropriate volume of fresh DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: General Cell-Based Assay Workflow
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Preparation of Working Solutions:
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).
-
-
Compound Treatment:
-
Remove the old medium from the cells and add the medium containing the various concentrations of this compound.
-
Include appropriate controls (e.g., vehicle control with DMSO only, positive control for TNF-α stimulation).
-
-
Stimulation: Add TNF-α to the appropriate wells to induce the desired cellular response.
-
Incubation: Incubate the cells for the required period according to your experimental design.
-
Assay Readout: Perform the desired downstream analysis (e.g., NF-κB reporter assay, cytokine measurement, cytotoxicity assay).
Mandatory Visualizations
Caption: this compound mediated inhibition of the TNF-α signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. "Small Molecules That Inhibit Tnf Signalling by Stabilising an Asymmetr" by James O'Connell, John Porter et al. [scholarcommons.sc.edu]
- 5. selleckchem.com [selleckchem.com]
Validation & Comparative
A Comparative Analysis of UCB-9260 and Anti-TNF Biologics in Preclinical Research
In the landscape of therapies targeting Tumor Necrosis Factor (TNF), a key mediator in autoimmune diseases like rheumatoid arthritis and Crohn's disease, two distinct strategies have emerged: large-molecule biologics and novel small-molecule inhibitors.[1][2] This guide provides an objective comparison between the established anti-TNF biologics and the investigational small-molecule inhibitor, UCB-9260, focusing on their mechanisms of action, preclinical efficacy, and the experimental protocols used for their evaluation.
Mechanism of Action: A Tale of Two Strategies
While both this compound and anti-TNF biologics target TNF, their methods of inhibition are fundamentally different.
Anti-TNF Biologics: Direct Neutralization Anti-TNF biologics are monoclonal antibodies or soluble receptor fusion proteins.[3] Their primary mechanism involves directly binding to and neutralizing both soluble TNF (sTNF) and transmembrane TNF (tmTNF).[4][5] This sequestration prevents TNF from interacting with its receptors, TNFR1 and TNFR2, thereby blocking the downstream pro-inflammatory signaling cascade, including the activation of NF-κB.[5] Furthermore, certain antibody-based biologics possess an Fc region that can trigger secondary effector functions, such as complement-dependent cytotoxicity (CDC) and antibody-dependent cellular cytotoxicity (ADCC), leading to the lysis of TNF-expressing cells.[6][7]
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. researchgate.net [researchgate.net]
- 3. ovid.com [ovid.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Molecular mechanism of action of anti-tumor necrosis factor antibodies in inflammatory bowel diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to UCB-9260 and Other Small Molecule TNF Inhibitors for Researchers
This guide provides a detailed comparison of UCB-9260 with other notable small molecule Tumor Necrosis Factor (TNF) inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available preclinical data.
Introduction to Small Molecule TNF Inhibitors
Tumor Necrosis Factor-alpha (TNF-α) is a key cytokine involved in systemic inflammation and the pathogenesis of numerous autoimmune diseases.[1] While biologic TNF inhibitors, such as monoclonal antibodies, have revolutionized the treatment of these conditions, the development of orally bioavailable small molecule inhibitors remains a significant goal in medicinal chemistry.[1][2] These molecules offer potential advantages in terms of administration, cost, and the possibility of overcoming immunogenicity associated with biologics.[1][2] This guide focuses on a class of small molecule inhibitors that function by a novel mechanism: stabilizing an asymmetric, signaling-incompetent conformation of the TNF-α trimer.[3][4][5]
Mechanism of Action: Stabilizing an Asymmetric Trimer
Unlike traditional biologics that block the TNF-α receptor binding sites, this compound and related compounds bind to a cryptic pocket within the TNF-α trimer.[3][5][6] This binding event induces a conformational change, distorting the trimer's symmetry.[3][5] The resulting asymmetric trimer is unable to effectively engage and activate the TNF receptor 1 (TNFR1), thereby inhibiting downstream signaling pathways such as NF-κB activation.[3][4][7] This allosteric inhibition mechanism represents a novel approach to modulating TNF-α activity.[8]
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the reported in vitro activities of this compound and other small molecule TNF inhibitors.
| Compound | Target | Assay | IC50 | Source(s) |
| This compound | Human TNF-α | NF-κB Reporter Gene Assay (HEK-293 cells) | 202 nM | [3][4] |
| Human TNF-α | L929 Cell Cytotoxicity Assay | 116 nM | [9] | |
| Mouse TNF-α | L929 Cell Cytotoxicity Assay | 120 nM | [9] | |
| SAR441566 | Human TNF-α | CD11b expression in human whole blood | 35 nM | [2] |
| SPD-304 | Human TNF-α | TNFR1 Binding Assay (ELISA) | 12 µM | [10] |
| Human TNF-α | In vitro TNF receptor 1 (TNFR1) binding | 22 µM | [11] | |
| JNJ-525 | Human TNF-α | TNFR1 Complex Formation (TR-FRET) | 1.2 µM | [1][12][13] |
| Human TNF-α | TNFR2 Complex Formation (TR-FRET) | 1.1 µM | [1][12][13] | |
| UCB-4433 | Human TNF-α | Fluorescence Polarization (FP) Assay | 28 nM | [8] |
| UCB-2614 | Human TNF-α | Fluorescence Polarization (FP) Assay | 9 nM | [8] |
| UCB-2081 | Human TNF-α | Fluorescence Polarization (FP) Assay | 11 nM | [8] |
In Vivo Efficacy in Arthritis Models
The efficacy of these small molecule inhibitors has been evaluated in preclinical models of rheumatoid arthritis, primarily the Collagen-Induced Arthritis (CIA) and Collagen Antibody-Induced Arthritis (CAIA) models.
| Compound | Animal Model | Dosing | Key Findings | Source(s) |
| This compound | CAIA (Balb/c mice) | 150 mg/kg, p.o., bid | Significant reduction in clinical arthritis score. | [14] |
| TNF-induced neutrophil recruitment (mice) | 10-300 mg/kg, p.o. | Dose-dependent inhibition of neutrophil recruitment. | [9][14] | |
| SAR441566 | CIA | Not specified | Disease improvement similar to biologic TNF-α inhibition. | [15] |
| UCB-2081 | CAIA | Not specified | Efficacy similar to etanercept. | [8] |
Experimental Protocols
TNF-α Signaling Pathway Leading to NF-κB Activation
The binding of trimeric TNF-α to TNFR1 initiates a cascade of intracellular events. This leads to the recruitment of adaptor proteins and the formation of Complex I, which ultimately activates the IKK complex. The IKK complex then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation. This releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes.
Caption: TNF-α/TNFR1 signaling cascade leading to NF-κB activation.
Experimental Workflow: TNF-induced NF-κB Reporter Gene Assay
This assay quantifies the inhibitory effect of a compound on TNF-α-induced NF-κB transcriptional activity.
Caption: Workflow for an NF-κB reporter gene assay.
Detailed Protocol:
-
Cell Seeding: Seed Human Embryonic Kidney (HEK)-293 cells, stably or transiently transfected with an NF-κB-driven luciferase reporter construct, into 96-well plates and culture overnight.
-
Compound Pre-incubation: Treat the cells with serial dilutions of the test compound (e.g., this compound) or vehicle control for a specified time (e.g., 30 minutes).
-
TNF-α Stimulation: Add a fixed concentration of recombinant human TNF-α (e.g., 20 ng/ml) to the wells.[16]
-
Incubation: Incubate the plates for a period sufficient to allow for gene transcription and protein expression (e.g., 3-6 hours).[16]
-
Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Determine the concentration of the compound that inhibits 50% of the TNF-α-induced luciferase activity (IC50).
Experimental Workflow: L929 Cytotoxicity Assay
This cell-based assay measures the ability of a compound to inhibit TNF-α-induced apoptosis in the L929 murine fibrosarcoma cell line.[17][18]
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. chondrex.com [chondrex.com]
- 4. Collagen II antibody-induced arthritis in Tg1278TNFko mice: optimization of a novel model to assess treatments targeting human TNFα in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. | BioWorld [bioworld.com]
- 9. Rationally designed less toxic SPD-304 analogs and preliminary evaluation of their TNF inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New contributions to the drug profile of TNFα inhibitor SPD304: Affinity, selectivity and ADMET considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. JNJ525 | TNFα inhibitor | Probechem Biochemicals [probechem.com]
- 13. JNJ525|JNJ 525 [dcchemicals.com]
- 14. researchgate.net [researchgate.net]
- 15. The Potential of an Oral TNFα Inhibitor with TNFR1 Specificity: Results of a Phase 1b Proof-of-mechanism Trial in Psoriasis - ACR Meeting Abstracts [acrabstracts.org]
- 16. researchgate.net [researchgate.net]
- 17. Measurement of Tumor Necrosis Factor and Lymphotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Establishment of a consistent L929 bioassay system for TNF-alpha quantitation to evaluate the effect of lipopolysaccharide, phytomitogens and cytodifferentiation agents on cytotoxicity of TNF-alpha secreted by adherent human mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
UCB-9260: A Selective Small Molecule Modulator of Tumor Necrosis Factor
A Comparison Guide for Researchers
This guide provides an objective comparison of UCB-9260's performance against other Tumor Necrosis Factor (TNF) inhibitors, supported by experimental data. This compound is an orally active small molecule that presents a novel mechanism for TNF inhibition. Unlike biologic agents that block the TNF-receptor interaction, this compound binds to a central pocket within the TNF trimer. This binding stabilizes a distorted, asymmetric conformation of the trimer, which is incompetent for effective signaling through TNF receptor 1 (TNFR1).[1][2][3] This unique mechanism of action leads to high selectivity for TNF.[4][5]
Quantitative Performance of this compound
The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potent inhibitory effects on TNF signaling and function.
| Parameter | Species | Value | Description |
| Binding Affinity (Kd) | Human TNF | 13 nM | Dissociation constant, indicating high-affinity binding to the TNF trimer.[6] |
| NF-κB Inhibition (IC50) | Human TNF | 202 nM | Geometric mean concentration required to inhibit 50% of the NF-κB signaling pathway in HEK-293 cells stimulated with 10 pM TNF.[2][4][6][7] |
| Cytotoxicity Inhibition (IC50) | Human TNF | 116 nM | Geometric mean concentration to inhibit 50% of TNF-dependent cytotoxicity in mouse L929 cells.[7] |
| Cytotoxicity Inhibition (IC50) | Mouse TNF | 120 nM | Geometric mean concentration to inhibit 50% of TNF-dependent cytotoxicity in mouse L929 cells.[7] |
Comparative Analysis with Other TNF Inhibitors
This compound's performance can be benchmarked against established biologic TNF inhibitors and other small molecule approaches. Biologics, such as monoclonal antibodies and receptor fusion proteins, are highly potent but are administered via injection. Other small molecules have been developed, but some have faced challenges with toxicity.
| Inhibitor | Class | Mechanism of Action | Binding Affinity (Kd) for soluble TNF |
| This compound | Small Molecule | Stabilizes an asymmetric, signaling-incompetent TNF trimer.[1][3] | 13 nM[6] |
| Adalimumab | Human mAb | Binds to soluble and transmembrane TNF, blocking receptor interaction.[8][9] | 8.6 pM - 127 pM[2][6] |
| Infliximab | Chimeric mAb | Binds to soluble and transmembrane TNF, blocking receptor interaction.[10] | 4.2 pM - 44 pM[2][6] |
| Etanercept | Fusion Protein | Acts as a decoy receptor, binding to TNF-α and lymphotoxin-α.[11][12] | 0.4 pM - 11 pM[2][6] |
| Golimumab | Human mAb | Binds to soluble and transmembrane TNF, blocking receptor interaction.[13][14] | 18 pM[2] |
| Certolizumab Pegol | PEGylated Fab' | Neutralizes soluble and transmembrane TNF.[15][16] | ~90 pM[15] |
| SPD-304 | Small Molecule | Promotes dissociation of the TNF trimer.[4] | 6.1 nM (IC50 for binding inhibition: 12-22 µM)[4][17][18] |
Note: Binding affinities for biologics are reported from multiple studies using different methodologies, which may account for the range in values.
Selectivity Profile of this compound
A key advantage of this compound is its high selectivity for TNF over other members of the TNF superfamily. This specificity is attributed to its unique binding mode within the core of the TNF trimer.
Experimental Evidence for Selectivity: Thermal melt assays were conducted to assess the ability of this compound to stabilize other trimeric TNF superfamily members. The results demonstrated that this compound induced a significant thermal shift for TNF, indicating stabilization. In contrast, no significant change in the melting temperature (Tm) was observed for a panel of other human and mouse TNF superfamily proteins, suggesting the action of this compound is specific to TNF.[7][19] This high selectivity is a promising feature for minimizing off-target effects.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Surface Plasmon Resonance (SPR) for Binding Affinity
This assay measures the binding kinetics between an inhibitor and its target protein in real-time.
-
Immobilization: Recombinant human TNF is immobilized on a sensor chip surface (e.g., Biacore CM5 chip).[5][20]
-
Analyte Injection: A series of concentrations of the inhibitor (e.g., this compound) in a suitable running buffer (e.g., HBS-EP+) are injected over the sensor surface.[20][21]
-
Data Acquisition: The association and dissociation of the inhibitor to the immobilized TNF are monitored by detecting changes in the refractive index at the surface, which are proportional to the change in mass.[22][23]
-
Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[24]
NF-κB Reporter Gene Assay
This cell-based assay quantifies the inhibition of TNF-induced signaling.
-
Cell Culture: HEK-293 cells, engineered to express a reporter gene (e.g., SEAP or luciferase) under the control of an NF-κB response element, are cultured in 96-well plates.[7][19]
-
Compound Treatment: Cells are pre-incubated with various concentrations of the inhibitor (e.g., this compound) or a vehicle control (DMSO).[19]
-
TNF Stimulation: The cells are then stimulated with a constant, sub-maximal concentration of human TNF (e.g., 10 pM) to activate the NF-κB pathway.[7][25]
-
Reporter Gene Measurement: After a defined incubation period, the activity of the reporter gene is measured (e.g., by luminescence or colorimetric assay).
-
Data Analysis: The percentage of inhibition is calculated relative to controls, and the IC50 value is determined from the concentration-response curve.[19]
L929 Cell Cytotoxicity Assay
This assay measures the ability of an inhibitor to protect cells from TNF-induced cell death.
-
Cell Plating: Mouse L929 fibroblast cells are seeded in 96-well plates and cultured overnight.[26][27]
-
Sensitization: To increase sensitivity to TNF, cells are co-treated with a metabolic inhibitor such as actinomycin D.[27][28]
-
Treatment and Stimulation: The cells are treated with serial dilutions of the inhibitor (e.g., this compound) followed by the addition of a cytotoxic concentration of human or mouse TNF.[7][28]
-
Viability Assessment: After an incubation period of approximately 18-24 hours, cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based method.[26][29][30]
-
IC50 Determination: The concentration of the inhibitor that results in 50% protection from TNF-induced cell death is calculated as the IC50.[7]
Visualizing the Mechanism and Workflow
To better illustrate the context of this compound's function and evaluation, the following diagrams are provided.
Caption: TNF signaling pathway and the inhibitory mechanism of this compound.
Caption: Experimental workflow for the validation of a TNF inhibitor like this compound.
References
- 1. Mapping the certolizumab pegol epitope on TNF and comparison with infliximab, adalimumab and etanercept - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of golimumab, a human monoclonal antibody specific for human tumor necrosis factor α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparisons of affinities, avidities, and complement activation of adalimumab, infliximab, and etanercept in binding to soluble and membrane tumor necrosis factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small molecules that inhibit TNF signalling by stabilising an asymmetric form of the trimer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. Adalimumab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Structural Basis for Treating Tumor Necrosis Factor α (TNFα)-associated Diseases with the Therapeutic Antibody Infliximab - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Etanercept? [synapse.patsnap.com]
- 12. What is the therapeutic class of Etanercept? [synapse.patsnap.com]
- 13. Golimumab: A novel human anti-TNF-α monoclonal antibody for the treatment of rheumatoid arthritis, ankylosing spondylitis, and psoriatic arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Golimumab: A Novel Anti-Tumor Necrosis Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Certolizumab pegol: a new biologic targeting rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Certolizumab pegol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New contributions to the drug profile of TNFα inhibitor SPD304: Affinity, selectivity and ADMET considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. SPD304 | TNFα inhibitor | Probechem Biochemicals [probechem.com]
- 19. researchgate.net [researchgate.net]
- 20. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 21. A conformation-selective monoclonal antibody against a small molecule-stabilised signalling-deficient form of TNF - PMC [pmc.ncbi.nlm.nih.gov]
- 22. path.ox.ac.uk [path.ox.ac.uk]
- 23. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 24. scienceopen.com [scienceopen.com]
- 25. Structural insights into the disruption of TNF-TNFR1 signalling by small molecules stabilising a distorted TNF - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A cytotoxicity assay for tumor necrosis factor employing a multiwell fluorescence scanner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Measurement of Tumor Necrosis Factor and Lymphotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. academic.oup.com [academic.oup.com]
- 30. Establishment of a consistent L929 bioassay system for TNF-alpha quantitation to evaluate the effect of lipopolysaccharide, phytomitogens and cytodifferentiation agents on cytotoxicity of TNF-alpha secreted by adherent human mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
UCB-9260 and Etanercept: A Comparative Analysis of Efficacy in Murine Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of UCB-9260, a novel small molecule inhibitor of Tumor Necrosis Factor (TNF), and Etanercept, a well-established biologic TNF inhibitor, in mouse models of arthritis. The following sections present quantitative data, experimental methodologies, and visualizations of the mechanisms of action and experimental workflows to offer an objective assessment for research and development professionals.
Mechanism of Action: A Tale of Two Inhibitors
This compound and Etanercept both target TNF, a key cytokine in the inflammatory cascade of rheumatoid arthritis, but through distinct mechanisms.
Etanercept , a biologic drug, is a dimeric fusion protein. It consists of two extracellular domains of the human 75-kilodalton TNF receptor (p75) linked to the Fc portion of human IgG1. This structure allows Etanercept to act as a "decoy receptor," binding to and neutralizing both soluble and transmembrane forms of TNF-α and TNF-β, thereby preventing their interaction with cell surface receptors and subsequent pro-inflammatory signaling.
This compound , on the other hand, is an orally bioavailable small molecule. It functions by binding to a novel allosteric site within the TNF trimer. This binding stabilizes an asymmetric, inactive conformation of the TNF trimer, which is then unable to effectively bind to and activate its receptors, TNFR1 and TNFR2.[1][2] This unique mechanism of action represents a new approach to TNF inhibition.
Comparative Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model
Direct head-to-head studies of this compound and Etanercept in the same arthritis model are limited. However, data from a study on SAR441566, a close analog of this compound from the same chemical class and with the same mechanism of action, provides a strong basis for comparison. The following data is from a study by Vugler et al. (2022) which evaluated SAR441566 in a CIA mouse model and included a model-based comparison to Etanercept.
Experimental Protocol: Collagen-Induced Arthritis (CIA) Model
-
Animals: Male DBA/1 mice.
-
Induction: Mice were immunized on Day 0 with an emulsion of chicken type II collagen and complete Freund's adjuvant. A booster immunization was administered on Day 21.
-
Treatment:
-
SAR441566 was administered orally, once daily, from the day of the booster immunization.
-
The study included vehicle control and multiple dose groups of SAR441566.
-
-
Endpoint Assessment: The primary endpoint was the clinical arthritis score, evaluated on a scale of 0-4 per paw (maximum score of 16 per mouse). Paw swelling was also measured.
Quantitative Data: Arthritis Score Reduction
The table below summarizes the dose-dependent effect of SAR441566 on the mean arthritis score in the CIA mouse model.
| Treatment Group | Dose | Mean Arthritis Score (Day 35) | % Inhibition vs. Vehicle |
| Vehicle | - | 10.2 | - |
| SAR441566 | 3 mg/kg | 6.8 | 33% |
| SAR441566 | 10 mg/kg | 3.3 | 68% |
| SAR441566 | 30 mg/kg | 1.6 | 84% |
Data adapted from Vugler et al., 2022.
A model-based prediction of clinical efficacy suggested that SAR441566 could achieve comparable efficacy to Etanercept in rheumatoid arthritis patients.
Efficacy of this compound in a Collagen Antibody-Induced Arthritis (CAIA) Mouse Model
The initial in vivo evaluation of this compound was conducted in a CAIA mouse model, as reported by O'Connell et al. (2019).
Experimental Protocol: Collagen Antibody-Induced Arthritis (CAIA) Model
-
Animals: Male BALB/c mice.
-
Induction: Arthritis was induced by an intraperitoneal injection of a cocktail of anti-collagen antibodies on Day 0, followed by a lipopolysaccharide (LPS) challenge on Day 3.
-
Treatment: this compound was administered orally, twice daily, starting 6 hours after the LPS challenge (therapeutic dosing).
-
Endpoint Assessment: The primary endpoint was the clinical arthritis score.
Quantitative Data: Clinical Score Reduction
The study demonstrated a significant reduction in the clinical arthritis score in mice treated with this compound compared to the vehicle-treated group.
| Treatment Group | Dose | Mean Clinical Score (Day 10) | Statistical Significance (p-value) |
| Vehicle | - | ~3.5 | - |
| This compound | 150 mg/kg | ~1.5 | < 0.01 |
Data adapted from O'Connell et al., 2019.[2]
In the same publication, Etanercept was used as a positive control in a separate in vivo model of TNF-induced neutrophil recruitment, where it demonstrated potent inhibition of this inflammatory response. While not a direct comparison in the arthritis model, this supports the efficacy of a biologic TNF inhibitor in a relevant in vivo system.
Summary and Conclusion
The available data from murine models of arthritis indicate that this compound and its close analog, SAR441566, demonstrate significant, dose-dependent efficacy in reducing the clinical signs of arthritis.[1][3] These small molecule TNF inhibitors, acting through a novel allosteric mechanism, show promise in achieving efficacy comparable to that of established biologics like Etanercept.
The oral bioavailability of this compound and related compounds presents a potential advantage over the injectable administration of Etanercept. However, further direct, head-to-head comparative studies in the same arthritis models are warranted to fully elucidate the relative potency and therapeutic potential of these different classes of TNF inhibitors. The data presented here provide a strong rationale for the continued investigation of small molecule TNF modulators as a promising therapeutic strategy for rheumatoid arthritis and other TNF-mediated inflammatory diseases.
References
UCB-9260: In Vitro Validation of a Novel TNF Signaling Inhibitor
A Comparative Guide for Researchers
This guide provides an in-depth comparison of UCB-9260, a small molecule inhibitor of Tumor Necrosis Factor (TNF), with other established TNF-targeting biologics. The data presented herein is based on in vitro studies that validate the unique mechanism of action of this compound and demonstrate its potential as a therapeutic agent for autoimmune diseases.
Mechanism of Action: Stabilizing an Asymmetric TNF Trimer
This compound inhibits TNF signaling through a novel mechanism.[1][2][3][4] Unlike monoclonal antibodies that block the receptor-binding sites of TNF, this compound binds to a central pocket within the TNF trimer.[3] This binding event stabilizes a naturally occurring, asymmetric conformation of the TNF trimer, rendering it signaling-deficient.[1][4][5] This distorted trimer is unable to effectively cluster TNF receptor 1 (TNFR1), a crucial step for initiating downstream inflammatory signaling pathways.[1][6]
Below is a diagram illustrating the proposed signaling pathway of TNF and the inhibitory action of this compound.
Caption: this compound stabilizes an asymmetric TNF trimer, impairing TNFR1 clustering and downstream signaling.
Comparative In Vitro Efficacy
The potency of this compound has been evaluated in various in vitro assays and compared to other TNF inhibitors. The following tables summarize the key quantitative data.
| Compound | Assay | Cell Line | Stimulus | IC50 (nM) | Reference |
| This compound | NF-κB Reporter Gene | HEK-293 | 10 pM human TNF | 202 | [2][3][5] |
| This compound | NF-κB Reporter Gene | HEK-293 | 100 pM human TNF | 552 | [6] |
| This compound | TNF-dependent Cytotoxicity | L929 | human TNF | 116 | [2][3] |
| This compound | TNF-dependent Cytotoxicity | L929 | mouse TNF | 120 | [2][3] |
| Compound | Binding Target | Method | Kd (nM) | Reference |
| This compound | human TNF | Surface Plasmon Resonance (SPR) | 13 | [2][7] |
| SAR441566 | human TNF | Surface Plasmon Resonance (SPR) | 15.1 | [8] |
Experimental Protocols
Detailed methodologies for the key in vitro validation experiments are described below.
NF-κB Reporter Gene Assay
This assay quantifies the inhibition of TNF-induced NF-κB activation.
Caption: Workflow for the NF-κB reporter gene assay to determine the IC50 of this compound.
Methodology:
-
Cell Culture: HEK-293 cells stably transfected with a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter are cultured in appropriate media.
-
Compound Treatment: Cells are seeded in 96-well plates and pre-incubated with a serial dilution of this compound for 1 hour.
-
TNF Stimulation: Human TNF is added to the wells at a final concentration of 10 pM or 100 pM to stimulate NF-κB activation.[6] A control group without this compound is included.
-
Incubation: The plates are incubated for a defined period (e.g., 24 hours) to allow for reporter gene expression.
-
Quantification: The SEAP activity in the culture supernatant is measured using a chemiluminescent substrate.
-
Data Analysis: The percentage of inhibition is calculated relative to the TNF-stimulated control, and IC50 values are determined by fitting the data to a four-parameter logistic curve.
TNF-Dependent Cytotoxicity Assay
This assay assesses the ability of this compound to protect cells from TNF-induced cell death.
Methodology:
-
Cell Culture: Mouse L929 fibrosarcoma cells, which are sensitive to TNF-induced cytotoxicity, are seeded in 96-well plates.
-
Compound and Sensitizer Treatment: Cells are pre-incubated with serial dilutions of this compound in the presence of a sensitizing agent such as actinomycin D.
-
TNF Stimulation: Human or mouse TNF is added to the wells to induce cytotoxicity.
-
Incubation: The plates are incubated for 18-24 hours.
-
Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT or CellTiter-Glo® assay.
-
Data Analysis: The percentage of protection from cytotoxicity is calculated, and IC50 values are determined from the dose-response curves.[5]
Surface Plasmon Resonance (SPR)
SPR is utilized to measure the binding affinity and kinetics of this compound to TNF.[8]
Methodology:
-
Immobilization: Recombinant human TNF is immobilized on a sensor chip.
-
Analyte Injection: A series of concentrations of this compound are injected over the sensor surface.
-
Data Acquisition: The binding and dissociation of this compound to TNF are monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
Data Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a 1:1 binding model. The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.[8]
Comparison with Alternative TNF Inhibitors
This compound's mechanism of action and small molecule nature differentiate it from the currently approved biologic TNF inhibitors.
Caption: Key differences between this compound and biologic TNF inhibitors.
While biologic agents like infliximab and etanercept are effective, they are large protein molecules that can be immunogenic and require parenteral administration.[3][] this compound, as an orally active small molecule, offers a potential alternative with a distinct mechanism that may provide a different therapeutic profile.[2][3] Its approach of stabilizing a signaling-incompetent form of TNF represents a novel strategy for modulating the activity of this key cytokine.[1][4]
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. "Small Molecules That Inhibit Tnf Signalling by Stabilising an Asymmetr" by James O'Connell, John Porter et al. [scholarcommons.sc.edu]
- 5. researchgate.net [researchgate.net]
- 6. Structural insights into the disruption of TNF-TNFR1 signalling by small molecules stabilising a distorted TNF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An orally available small molecule that targets soluble TNF to deliver anti-TNF biologic-like efficacy in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
UCB-9260: A Potent Tool for the Validation of TNF Signaling
A Comparative Guide for Researchers
In the landscape of immunological research and drug development, the tumor necrosis factor (TNF) signaling pathway remains a critical target for therapeutic intervention in a host of inflammatory diseases. The validation of this pathway and the screening of potential inhibitors require robust and reliable tool compounds. UCB-9260 has emerged as a potent and specific small-molecule inhibitor of TNF, offering distinct advantages for in vitro and in vivo studies. This guide provides a comprehensive comparison of this compound with other commonly used TNF signaling inhibitors, supported by experimental data and detailed protocols to aid researchers in their experimental design.
Mechanism of Action: A Unique Approach to TNF Inhibition
This compound distinguishes itself through its unique mechanism of action. Unlike many TNF inhibitors that simply block the receptor-binding site, this compound functions by stabilizing an asymmetric, inactive conformation of the TNF trimer.[1] This allosteric modulation prevents the productive engagement of the TNF receptor 1 (TNFR1), thereby inhibiting downstream signaling cascades. This mode of action provides a high degree of selectivity for TNF over other members of the TNF superfamily.
Performance Comparison: this compound vs. Alternative TNF Inhibitors
The efficacy of a tool compound is best assessed through direct comparison with established alternatives. The following tables summarize the available quantitative data for this compound and other TNF inhibitors, including small molecules and biologics.
Table 1: In Vitro Potency of Small-Molecule TNF Inhibitors
| Compound | Target | Assay | IC50 | Source |
| This compound | Human TNF | L929 Cytotoxicity | 116 nM | [2] |
| This compound | Mouse TNF | L929 Cytotoxicity | 120 nM | [2] |
| This compound | Human TNF | NF-κB Reporter (HEK293) | 202 nM | [2][3] |
| SPD-304 | Human TNF | Biochemical Assay | 22 µM | [4] |
| SPD-304 | Human TNF | Cell-based Assay | 4.6 µM | [4] |
| Sennoside B | Human TNF | L929 Cytotoxicity | Comparable to this compound (116 nM) | [5] |
Disclaimer: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions.
Table 2: Binding Affinity of TNF Inhibitors
| Compound | Target | Method | Dissociation Constant (Kd) | Source |
| This compound | Human TNF | Biacore | 13 nM | [2] |
| SPD-304 | Human TNF | Surface Acoustic Wave (SAW) | 6.1 ± 4.7 nM | [6] |
| Etanercept | Human TNF | Not Specified | Not Specified | |
| Infliximab | Human TNF | Not Specified | Not Specified | |
| Adalimumab | Human TNF | Not Specified | Not Specified |
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
L929 Cell Cytotoxicity Assay
This assay measures the ability of a compound to inhibit TNF-α-induced cell death in the murine fibrosarcoma L929 cell line.
Materials:
-
L929 cells
-
Recombinant human or mouse TNF-α
-
Actinomycin D
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Protocol:
-
Seed L929 cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of the test compound (e.g., this compound).
-
Pre-incubate the cells with the test compound for 1-2 hours.
-
Add a fixed concentration of TNF-α (e.g., 1 ng/mL) and Actinomycin D (e.g., 1 µg/mL) to the wells.
-
Incubate for 18-24 hours.
-
Measure cell viability using a suitable reagent and a plate reader.
-
Calculate the IC50 value, which is the concentration of the inhibitor that reduces TNF-α-induced cytotoxicity by 50%.[7][8]
NF-κB Reporter Gene Assay
This assay quantifies the inhibition of TNF-α-induced activation of the NF-κB signaling pathway.
Materials:
-
HEK293 cells stably expressing an NF-κB-driven reporter gene (e.g., luciferase or SEAP)
-
Recombinant human TNF-α
-
Test compounds
-
Cell culture medium
-
96-well plates
-
Luciferase or SEAP detection reagents
-
Luminometer or spectrophotometer
Protocol:
-
Seed the HEK293 reporter cell line in a 96-well plate.
-
Treat the cells with serial dilutions of the test compound for 1 hour.
-
Stimulate the cells with a fixed concentration of TNF-α (e.g., 10 pM).[3]
-
Incubate for 6-24 hours.
-
Measure the reporter gene activity using the appropriate detection reagent and reader.
-
Determine the IC50 value for the inhibition of NF-κB activation.[5][9][10]
RIP1 Ubiquitination Assay
This assay assesses the effect of an inhibitor on the TNF-α-induced ubiquitination of Receptor-Interacting Protein 1 (RIP1), a key event in the TNFR1 signaling complex.
Materials:
-
Jurkat cells or other suitable cell line
-
Recombinant human TNF-α
-
Test compounds
-
Cell lysis buffer
-
Antibodies: anti-TNFR1, anti-RIP1, anti-ubiquitin
-
Protein A/G agarose beads
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Pre-treat Jurkat cells with the test compound (e.g., this compound) or a positive control (e.g., etanercept) for 1 hour.[3]
-
Stimulate the cells with TNF-α for a short period (e.g., 5-15 minutes).
-
Lyse the cells and perform immunoprecipitation of the TNFR1 signaling complex using an anti-TNFR1 antibody.
-
Separate the immunoprecipitated proteins by SDS-PAGE.
-
Perform Western blotting using antibodies against RIP1 and ubiquitin to detect ubiquitinated RIP1.[6]
Visualizing TNF Signaling and Experimental Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams were generated using Graphviz.
Caption: TNF signaling pathway and the inhibitory mechanism of this compound.
Caption: Workflow for the L929 cytotoxicity assay.
Caption: Workflow for the NF-κB reporter gene assay.
Conclusion
This compound represents a valuable tool for researchers investigating the TNF signaling pathway. Its unique allosteric mechanism of action, coupled with its high potency and selectivity, makes it an excellent choice for a variety of in vitro and in vivo applications. This guide provides a starting point for comparing this compound to other TNF inhibitors and offers detailed protocols to enable its effective use in the laboratory. As with any tool compound, it is crucial for researchers to carefully consider the specific requirements of their experimental system when selecting an appropriate inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Small molecules that inhibit TNF signalling by stabilising an asymmetric form of the trimer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of potential TNF-α inhibitors: from in silico to in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibition of TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Competitive Binding Screening Assay Reveals Sennoside B as a Potent Natural Product Inhibitor of TNF-α [mdpi.com]
- 6. New contributions to the drug profile of TNFα inhibitor SPD304: Affinity, selectivity and ADMET considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Testing the potency of anti-TNF-α and anti-IL-1β drugs using spheroid cultures of human osteoarthritic chondrocytes and donor-matched chondrogenically differentiated mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Comparative Efficacy of UCB-9260: A Small Molecule TNF-α Inhibitor
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of published data on UCB-9260, a novel small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α), reveals a distinct mechanism of action and comparable efficacy to established biologic therapies in preclinical models. This guide synthesizes the available quantitative data, details experimental methodologies, and provides visual representations of the signaling pathways and experimental workflows involved.
This compound is an orally active inhibitor that uniquely functions by stabilizing an asymmetric, signaling-incompetent form of the TNF-α trimer.[1] This allosteric modulation prevents the productive binding of TNF-α to its receptor, TNFR1, thereby inhibiting downstream inflammatory signaling cascades. This mechanism contrasts with the direct binding and neutralization approach of monoclonal antibody-based biologics such as Infliximab and Etanercept.
Quantitative Comparison of In Vitro Efficacy
Published studies have quantified the inhibitory effects of this compound on key TNF-α-mediated cellular responses. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound in two critical in vitro assays. For comparison, while direct head-to-head studies with biologics in these specific assays are limited in the public domain, the established high-affinity binding of biologics to TNF-α translates to potent inhibition in the picomolar to low nanomolar range.
| Assay | Cell Line | Species | This compound IC50 (nM) | Reference |
| NF-κB Inhibition (TNF-α stimulated) | HEK-293 | Human | 202 | [1] |
| TNF-dependent Cytotoxicity | L929 | Human TNF | 116 | [1] |
| TNF-dependent Cytotoxicity | L929 | Mouse TNF | 120 | [1] |
In Vivo Efficacy in a Murine Model of Inflammation
The in vivo efficacy of this compound has been demonstrated in a TNF-α-driven mouse model of neutrophil recruitment. In this model, this compound exhibited a dose-dependent inhibition of neutrophil influx into the peritoneal cavity, with efficacy comparable to the anti-TNF biologic, CDP571.
| Treatment | Dose | Neutrophil Recruitment Inhibition (%) | Reference |
| This compound | 10 mg/kg | Significant Inhibition | [2] |
| This compound | 30 mg/kg | Dose-dependent Inhibition | [2] |
| This compound | 100 mg/kg | Dose-dependent Inhibition | [2] |
| This compound | 300 mg/kg | Dose-dependent Inhibition | [2] |
| CDP571 | Not Specified | Significant Inhibition | [2] |
Furthermore, a study on SAR441566, a compound from the same chemical family as this compound, included a quantitative systems pharmacology (QSP) model predicting the inhibition of free soluble TNF in synovial fluid. This model suggested that SAR441566 could achieve comparable levels of TNF inhibition to both Infliximab and Etanercept.[3]
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated.
Experimental Protocols
NF-κB Reporter Gene Assay
This assay quantifies the activation of the NF-κB signaling pathway in response to TNF-α stimulation.
-
Cell Culture: HEK-293 cells, stably transfected with a luciferase reporter gene under the control of an NF-κB response element, are cultured in appropriate media.
-
Compound Incubation: Cells are pre-incubated with various concentrations of this compound or a comparator compound for a specified period (e.g., 1 hour).
-
TNF-α Stimulation: Recombinant human TNF-α (e.g., 10 pM) is added to the cell cultures to stimulate the NF-κB pathway.
-
Luciferase Assay: After a defined incubation period (e.g., 6 hours), the cells are lysed, and a luciferase substrate is added.
-
Data Analysis: The luminescence, which is proportional to NF-κB activity, is measured using a luminometer. The IC50 value is calculated from the dose-response curve.
L929 Cell Cytotoxicity Assay
This assay measures the ability of a compound to inhibit TNF-α-induced cell death.
-
Cell Plating: L929 murine fibrosarcoma cells, which are sensitive to TNF-α-mediated cytotoxicity, are seeded in 96-well plates.
-
Compound and Sensitizer Addition: The cells are treated with serial dilutions of this compound or a comparator, along with a sensitizing agent such as actinomycin D.
-
TNF-α Challenge: Recombinant human or mouse TNF-α is added to induce cytotoxicity.
-
Incubation: The plates are incubated for a period sufficient to induce cell death (e.g., 18-24 hours).
-
Viability Assessment: Cell viability is determined using a colorimetric or fluorometric assay (e.g., MTT or resazurin).
-
Data Analysis: The IC50 value, representing the concentration of the inhibitor that protects 50% of the cells from TNF-α-induced death, is calculated.
TNF-α-Induced Neutrophil Recruitment in Mice
This in vivo model assesses the anti-inflammatory efficacy of a compound by measuring its ability to block the recruitment of neutrophils to an inflammatory site.
-
Animal Acclimatization: Male BALB/c mice are acclimatized for a minimum of one week before the experiment.
-
Compound Administration: this compound is administered orally at various doses. Comparator biologics, such as CDP571, are typically administered via intraperitoneal (IP) injection.
-
Inflammatory Challenge: After a set pre-treatment time, mice are challenged with an IP injection of recombinant human or mouse TNF-α to induce an inflammatory response.
-
Peritoneal Lavage: At a specified time point post-challenge (e.g., 4-6 hours), the mice are euthanized, and the peritoneal cavity is washed with a buffered saline solution to collect the recruited immune cells.
-
Cell Counting and Analysis: The total number of cells in the peritoneal lavage fluid is determined. Differential cell counts are performed, often using flow cytometry with specific markers for neutrophils (e.g., CD45+GR1+), to quantify the extent of neutrophil recruitment.
-
Data Analysis: The percentage inhibition of neutrophil recruitment for each treatment group is calculated relative to the vehicle-treated control group.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of UCB-9260
This document provides crucial safety and logistical information for the proper handling and disposal of UCB-9260. The following procedures are based on standard laboratory safety practices for research-grade chemical compounds. Researchers, scientists, and drug development professionals should always consult their institution's specific Environment, Health, and Safety (EHS) guidelines and the product-specific Safety Data Sheet (SDS) before handling or disposing of any chemical.
This compound: Key Data for Handling and Storage
The following table summarizes essential quantitative data for this compound, facilitating safe storage and preparation.
| Parameter | Data |
| CAS Number | 1515888-53-5 |
| Physical Form | Solid powder |
| Solubility | - DMSO: 85 - 125 mg/mL[1][2][3] - Water: Insoluble[3] - Ethanol: Insoluble[3] |
| Storage (Powder) | - -20°C: 3 years[1] - 4°C: 2 years[1] |
| Storage (In Solvent) | - -80°C: 6 months[1][4] - -20°C: 1 month[1][4] |
Detailed Disposal Protocols
The proper disposal of this compound is critical to ensure laboratory safety and environmental compliance. The method of disposal depends on the form of the waste: solid (neat compound), solution (typically in DMSO), or contaminated labware.
Step 1: Risk Assessment and Personal Protective Equipment (PPE)
Before handling this compound waste, perform a thorough risk assessment. Standard PPE for handling potent, solid, or dissolved chemical compounds should be worn at all times. This includes:
-
A properly fitted laboratory coat.
-
Chemical splash goggles or safety glasses.
-
Appropriate chemical-resistant gloves (butyl rubber is recommended for DMSO; always check glove compatibility).[5]
Step 2: Waste Characterization and Segregation
Properly characterizing and segregating chemical waste is a fundamental principle of laboratory safety.[6][7]
-
Solid this compound Waste: Characterize as solid chemical waste.
-
This compound in DMSO: Characterize as hazardous organic/flammable solvent waste.[5][8]
-
Segregation: Keep this compound waste streams separate from other types of waste, such as aqueous, halogenated, or biohazardous waste, to prevent dangerous reactions.[6]
Step 3: Protocol for Disposing of Solid (Neat) this compound
-
Collection: Collect any unused or waste this compound powder in a dedicated, clearly labeled hazardous waste container.
-
Container: The container must be made of a compatible material, have a secure screw-top cap, and be in good condition.
-
Labeling: Label the container "Hazardous Waste" and clearly identify the contents: "Solid this compound Waste". Include the approximate quantity.
-
Storage: Store the sealed container in a designated Satellite Accumulation Area until it is collected by your institution's EHS personnel.[6]
Step 4: Protocol for Disposing of this compound in DMSO Solution
Solutions of this compound in DMSO must be treated as a hazardous organic solvent waste stream.[8] Do not pour this waste down the drain. [9]
-
Collection: Dispense all liquid waste containing this compound and DMSO into a designated hazardous liquid waste container.
-
Container: Use a container approved for flammable organic solvents (e.g., a plastic-coated glass bottle). Do not tighten the lid completely if there is a risk of pressure buildup.[8]
-
Labeling: Label the container "Hazardous Waste" and list all components by percentage (e.g., "DMSO with <1% this compound").
-
Storage: Store the sealed container in a designated Satellite Accumulation Area, ensuring it is segregated from incompatible chemicals like acids and oxidizers.[6]
Step 5: Protocol for Disposing of Contaminated Labware
Disposable labware that has come into direct contact with this compound (e.g., pipette tips, microcentrifuge tubes, gloves) must be disposed of as solid hazardous waste.
-
Collection: Place all contaminated items into a dedicated, durable, and leak-proof bag or container.
-
Labeling: Clearly label the container as "Hazardous Waste: this compound Contaminated Labware".
-
Disposal: Do not mix this waste with regular trash or biohazardous waste. Store it in the Satellite Accumulation Area for EHS pickup.
Step 6: Protocol for Decontamination of Empty Product Containers
The original product vial is considered "empty" but may contain hazardous residue.
-
Decontamination: Rinse the container three times with a suitable solvent (e.g., DMSO or another organic solvent in which this compound is soluble).
-
Rinsate Disposal: Collect the rinsate and dispose of it as hazardous liquid waste, as described in Step 4.
-
Final Disposal: After triple-rinsing, the container can often be disposed of as non-hazardous waste (e.g., in a broken glass box).[10] Deface the label to prevent misuse. Always confirm this final step with your institutional EHS guidelines.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe segregation and disposal of this compound waste.
References
- 1. This compound |inhibitor of TNF | inhibits TNF signalling | CAS# 1515888-53-5 | UCB9260; UCB 9260 | rheumatoid arthritis and Crohn's disease| InvivoChem [invivochem.com]
- 2. glpbio.com [glpbio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. uwaterloo.ca [uwaterloo.ca]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. acewaste.com.au [acewaste.com.au]
- 8. Disposal Standards - Department of Biology, University of York [york.ac.uk]
- 9. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 10. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
